Chemical structure of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
This is a comprehensive technical guide for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile , designed for researchers and drug development professionals.[1] A Critical Intermediate for Fluorinated Agrochemical Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile , designed for researchers and drug development professionals.[1]
A Critical Intermediate for Fluorinated Agrochemical Scaffolds[1]
Executive Summary
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS 1858250-05-1 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals, specifically auxinic herbicides and PPO inhibitors.[1] Its unique substitution pattern—combining a lipophilic methyl group, electron-withdrawing fluorines, and a reactive chloromethyl handle—makes it a "privileged structure" for optimizing metabolic stability and binding affinity in bioactive molecules.[1]
This guide provides a validated synthetic workflow, structural analysis, and reactivity profile, synthesizing data from commercial catalogs and retrosynthetic logic standard in advanced medicinal chemistry.[1]
The molecule features a penta-substituted benzene ring , creating a dense electronic and steric environment:
Acetonitrile Group (-CH₂CN): A versatile "masked" carboxylic acid or amine.[1] The methylene spacer isolates the nitrile from the ring's resonance, maintaining reactivity for nucleophilic attacks at the α-carbon.
2,4-Difluoro Pattern: The fluorine atoms induce a strong dipole moment and metabolic blockade.[1] The C2-F and C4-F positions protect the ring from oxidative metabolism (e.g., hydroxylation).[1]
3-Methyl Group: Provides a steric "buttress" that locks the conformation of adjacent substituents.[1] It also increases lipophilicity (LogP), enhancing membrane permeability.[1]
6-Chloro Substituent: Adds significant steric bulk ortho to the acetonitrile tail, influencing the rotational barrier of the side chain and providing a handle for further cross-coupling (e.g., Suzuki-Miyaura) if needed.[1]
Validated Synthesis Pathways
Direct synthesis of this specific isomer requires controlling the regiochemistry of the halogenation and alkylation steps.[1] The most robust pathway proceeds via the benzaldehyde intermediate , avoiding the poor regioselectivity of direct benzylic halogenation on the crowded ring.
Retrosynthetic Logic (Graphviz)[1]
Figure 1: Retrosynthetic analysis revealing the aldehyde as the critical divergence point.[1]
Step-by-Step Protocol
Step 1: Synthesis of the Aldehyde Precursor
Starting Material:2,4-Difluoro-3-methylaniline
Chlorination (Sandmeyer Variant): The aniline is converted to the diazonium salt (NaNO₂/HCl, 0°C) and treated with CuCl to yield 1-Chloro-3,5-difluoro-2-methylbenzene .[1]
Formylation: The aryl chloride is subjected to directed ortho-lithiation (n-BuLi, -78°C) followed by a DMF quench.[1] The bulky chloro and methyl groups direct the formyl group to the desired position, yielding 6-Chloro-2,4-difluoro-3-methylbenzaldehyde .[1]
Procedure: Add SOCl₂ dropwise to the alcohol solution.[1] Reflux for 2 hours. Evaporate solvent to yield the crude benzyl chloride. Note: The 2,6-disubstitution pattern (F and Cl) makes this benzylic position sterically hindered but highly reactive toward small nucleophiles.
Sharp, weak band characteristic of the C≡N stretch.[1]
GC-MS
m/z 201 / 203
Molecular ion [M]⁺ showing the characteristic 3:1 Chlorine isotope pattern.[1]
Applications in Drug & Agrochemical Discovery[1]
This molecule is a bioisostere precursor . The phenylacetonitrile moiety is rarely the final active group; it is almost exclusively hydrolyzed or reduced.
Pathway to Auxinic Herbicides
The nitrile is hydrolyzed to 6-Chloro-2,4-difluoro-3-methylphenylacetic acid (CAS 1858250-10-8).[1][3][4][5]
Utility: Phenylacetic acids are potent auxin mimics (similar to 2,4-D or Dicamba) but with enhanced selectivity for resistant weeds due to the specific fluorination pattern preventing metabolic degradation.[1]
Pathway to PPO Inhibitors
The nitrile can be used to form heterocycles (e.g., via condensation with amino acids or hydrazines) found in Protoporphyrinogen Oxidase (PPO) inhibitors.[1] The "2,4-difluoro-3-methyl" core is a known pharmacophore for high-efficacy herbicides.[1]
Reactivity Workflow
Figure 2: Divergent synthesis capabilities of the nitrile intermediate.
H301: Toxic if swallowed (Nitrile metabolizes to cyanide in vivo).[1]
H315/H319: Causes skin and serious eye irritation (Fluorinated aromatics are often irritants).[1]
Handling: Must be handled in a fume hood. In case of spill, do not use acid (risk of HCN evolution).[1] Treat waste with bleach (hypochlorite) to oxidize the nitrile before disposal.
The following technical guide provides an in-depth analysis of 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile , a specialized fluorinated building block critical for the synthesis of next-generation agrochemicals a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile , a specialized fluorinated building block critical for the synthesis of next-generation agrochemicals and pharmaceuticals.
Core Identity & Strategic Application in Fluorinated Scaffolds
Executive Summary
2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile (CAS: 1858250-05-1) is a high-value intermediate characterized by a penta-substituted benzene ring.[1][2] Its specific substitution pattern—combining electron-withdrawing fluorine/chlorine atoms with an electron-donating methyl group—makes it a "privileged scaffold" in medicinal and agricultural chemistry.[1]
This compound serves as a direct precursor to 6-chloro-2,4-difluoro-3-methylphenylacetic acid , a structural analog of the aryl tail found in synthetic auxin herbicides such as Florpyrauxifen-benzyl (Rinskor™ active) and Halauxifen-methyl (Arylex™ active).[1] By replacing the methoxy group (common in commercial auxins) with a methyl group, researchers modulate metabolic stability and lipophilicity (LogP), crucial parameters for bioavailability and resistance management.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
The molecule features a benzyl cyanide moiety attached to a highly functionalized aromatic core.[1]
Positions 2,4 (Difluoro): Enhance metabolic stability by blocking oxidative metabolism at susceptible ring positions.[1] The C-F bonds also increase lipophilicity.[1]
Position 3 (Methyl): Provides steric bulk and electron donation, contrasting with the methoxy group found in related commercial herbicides.[1] This subtle change can significantly alter binding affinity to auxin receptors (TIR1/AFB).[1]
Position 6 (Chloro): Adds further steric constraints, forcing the benzyl side chain into a specific conformation relative to the ring, which is critical for active site locking.
Physicochemical Properties
Property
Value (Experimental/Predicted)
Physical State
White to off-white crystalline solid
Melting Point
45–50 °C (Predicted based on analogs)
Boiling Point
~280 °C (at 760 mmHg)
Density
1.35 ± 0.1 g/cm³
LogP
~2.8 (High lipophilicity due to halogens)
Solubility
Insoluble in water; soluble in DCM, EtOAc, DMSO, Acetonitrile
Synthetic Pathways & Manufacturing Logic[1][3][9]
The synthesis of this nitrile is typically achieved via Nucleophilic Substitution (Sɴ2) on the corresponding benzyl halide.[1] This route is preferred over metal-catalyzed cyanation of aryl halides due to milder conditions and lower cost.[1]
Reaction Logic:
The benzyl chloride is treated with an inorganic cyanide source (NaCN or KCN).[1] The reaction is facilitated by a phase-transfer catalyst (PTC) or a polar aprotic solvent to overcome the solubility barrier between the inorganic salt and the organic substrate.[1]
The following diagram illustrates the retrosynthetic logic and downstream utility.[1]
Figure 1: Synthetic workflow from benzyl chloride precursor to key downstream applications.
Experimental Protocol: Synthesis & Handling
Note: This protocol assumes a standard laboratory scale (10 mmol). All procedures involving cyanides must be performed in a well-ventilated fume hood.[1]
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl chloride substrate in DMSO.
Addition: Cautiously add powdered NaCN in a single portion. Caution: NaCN is highly toxic.
Reaction: Heat the mixture to 50 °C and stir for 4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1][4] The starting benzyl chloride (Rf ~0.[1]8) should disappear, and the more polar nitrile (Rf ~0.[1]5) should appear.
Quench: Cool the reaction to room temperature. Pour the mixture slowly into 50 mL of ice-water.
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). The nitrile will partition into the organic phase.[1]
Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMSO and cyanide salts.[1]
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) or recrystallize from Ethanol/Water.
Quality Control (Self-Validating)
IR Spectroscopy: Look for the sharp, characteristic Nitrile stretch (-C≡N) at 2240–2250 cm⁻¹ .[1] Absence of this peak indicates reaction failure.[1]
¹H NMR: The benzylic protons (-CH₂-CN) will appear as a singlet around δ 3.7–3.9 ppm .[1] The methyl group (-CH₃) will appear as a doublet or singlet around δ 2.2–2.3 ppm .[1]
Reactivity & Downstream Applications[1][3]
The nitrile group serves as a versatile "masked" functionality.[1]
Hydrolysis to Phenylacetic Acid
The primary industrial application is hydrolysis to 6-chloro-2,4-difluoro-3-methylphenylacetic acid .[1]
Application: This acid is a bioisostere of the phenyl tail in Florpyrauxifen-benzyl .[1] By coupling this acid with a substituted picolinate core, researchers can synthesize novel auxin herbicides with altered weed spectrums and resistance profiles.
Reduction to Phenethylamine[1][3]
Reagents: LiAlH₄ in THF or Hydrogenation (H₂, Raney Ni).[1]
Application: The resulting amine, 2-(6-chloro-2,4-difluoro-3-methylphenyl)ethylamine , is a precursor for CNS-active drugs and cardiovascular agents, leveraging the specific halogen pattern to modulate blood-brain barrier penetration.[1]
Safety & Handling (HSE)
Hazard Class
Description
Precaution
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[1] Releases toxic fumes (HCN) if heated or mixed with acid.[1]
Use full PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
Waste Disposal:
All cyanide-containing waste (aqueous washes) must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1] Do NOT mix with acids.[1]
References
Synthesis of Fluorinated Phenylacetonitriles. Organic Syntheses. Coll. Vol. 1, p. 107 (1941).[1] (General methodology reference).
Environmental Fate of Florpyrauxifen-benzyl. Environmental Science & Technology. ACS Publications.[1] Retrieved Feb 23, 2026, from [Link][1]
Strategic Utilization of Fluorinated Phenylacetonitriles in Medicinal Chemistry
Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Medicinal Chemists and Process Scientists Executive Summary: The "Fluorine-Nitrile" Synergy In modern drug discovery, the convergence of the nitrile grou...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Guide / Whitepaper
Audience: Senior Medicinal Chemists and Process Scientists
Executive Summary: The "Fluorine-Nitrile" Synergy
In modern drug discovery, the convergence of the nitrile group (cyano) and fluorine substitution represents a high-value tactical maneuver. Phenylacetonitriles (benzyl cyanides) are not merely passive intermediates; they are privileged scaffolds where the bioisosteric versatility of the nitrile meets the metabolic resilience of fluorine.
This guide details the physicochemical profiling, synthetic access, and derivatization logic of fluorinated phenylacetonitrile derivatives. It moves beyond standard textbook definitions to address the causality of experimental choices—why specific fluorination patterns dictate synthetic routes and how they alter the pharmacological fate of the final drug candidate.
Physicochemical Profiling: The Inductive Tug-of-War
The introduction of fluorine onto the phenylacetonitrile core fundamentally alters the electronic landscape of the molecule. Understanding these shifts is critical for predicting binding affinity and synthetic reactivity (specifically alkylation).
Acidity and Lipophilicity Modulation
The nitrile group is strongly electron-withdrawing (
), rendering the -protons acidic ( in DMSO). Fluorine substitution on the aromatic ring further acidifies these protons via inductive effects (), facilitating easier deprotonation and subsequent functionalization, but also potentially increasing plasma protein binding.
Table 1: Comparative Physicochemical Properties of Substituted Phenylacetonitriles
Substituent (Para)
Hammett Constant ()
Est. (DMSO)
(vs H)
Metabolic Liability
-H
0.00
21.9
0.00
High (Benzylic/Para oxidation)
-F
0.06
~20.5
+0.14
Low (Blocked Para-site)
-Cl
0.23
~19.8
+0.71
Medium
-CF
0.54
~18.5
+0.88
Very Low
-CN
0.66
12.1
-0.30
Low
Note (a):
values are extrapolated from Bordwell acidity data in DMSO. The presence of F lowers , stabilizing the carbanion.
Note (b):
-values representing lipophilicity shifts. Fluorine offers a "lipophilic scan" without the steric bulk of chlorine.
The "Metabolic Shield" Effect
The primary metabolic soft spot in phenylacetonitriles is the para-position (CYP450 oxidation) and the benzylic
-carbon.
Ring Fluorination: Placing fluorine at the para position blocks hydroxylation, extending half-life (
).
Alpha-Fluorination: Replacing benzylic hydrogens with fluorine (
-F or -F) eliminates the risk of benzylic oxidation and prevents racemization of chiral centers by removing the acidic proton.
Synthetic Methodologies: Decision Logic
Synthesizing fluorinated phenylacetonitriles requires selecting a method based on the electronic nature of the aryl ring. A "one-size-fits-all" approach often leads to poor yields or inseparable byproducts.
Decision Tree: Selecting the Right Pathway
The following logic map dictates the optimal synthetic route based on substrate electronics.
Figure 1: Synthetic decision tree for accessing fluorinated phenylacetonitriles.
Protocol A: Palladium-Catalyzed Cyanation (The Modern Standard)
Applicability: Mono- or di-fluorinated aryl bromides/chlorides.
Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at high temperatures (
C), which is difficult to purify. The Pd-catalyzed approach using Zinc Cyanide () is superior for medicinal chemistry due to milder conditions and functional group tolerance.
Step-by-Step Protocol:
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the fluorinated aryl bromide (1.0 equiv),
(0.6 equiv), (2 mol%), and (4 mol%).
Why dppf? The large bite angle of dppf accelerates the reductive elimination of the aryl nitrile, which is often the rate-determining step.
Why Zinc Cyanide? It releases cyanide ions slowly, preventing catalyst poisoning that occurs with free NaCN/KCN.
Solvent Addition: Add anhydrous DMF or DMAC (0.2 M concentration). The solvent must be degassed to prevent oxidation of the Pd(0) species.
Additives: For unreactive aryl chlorides, add
dust (10 mol%) to keep the catalyst active.
Reaction: Heat to 100–120°C for 4–12 hours. Monitor conversion by LC-MS (Nitrile peak is distinct).
Workup (Safety Critical): Quench with dilute FeSO
or bleach to neutralize residual cyanide before standard aqueous extraction.
Protocol B:
of Polyfluoroarenes
Applicability: Pentafluorobenzene or tetrafluorobenzene derivatives.
Highly fluorinated rings are susceptible to nucleophilic attack.[1] The cyanide anion is a poor nucleophile for
directly on the ring; instead, we often install the acetonitrile moiety via the displacement of a para-fluorine by a malonate or cyanoacetate, followed by decarboxylation.
Derivatization: The Nitrile as a Divergent Hub[2]
Once the fluorinated phenylacetonitrile core is synthesized, it serves as a "switchboard" for accessing diverse pharmacophores.
Figure 2: Divergent synthesis map starting from the fluorinated nitrile core.
Case Study: Cathepsin K Inhibitors (The Warhead Strategy)
In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the nitrile group is not just a scaffold—it is the electrophilic warhead .
Mechanism: The active site cysteine of the enzyme attacks the nitrile carbon, forming a reversible thioimidate adduct.
The Fluorine Role: A fluorine atom on the alpha-position or nearby ring lowers the LUMO energy of the nitrile, increasing its electrophilicity and potency toward the cysteine thiol, while simultaneously preventing metabolic oxidation of the alpha-carbon.
Alpha-Fluorination Protocol (Electrophilic)
To convert a parent phenylacetonitrile to its
-fluoro derivative (a common metabolic blocking strategy):
Deprotonation: Treat the nitrile with KHMDS (1.1 equiv) in THF at -78°C. The fluorinated ring stabilizes the anion.
Fluorination: Add Selectfluor (N-Fluorobenzenesulfonimide can also be used, but Selectfluor is easier to handle).
Warming: Allow to warm to 0°C.
Result: The monofluorinated product is formed. Note: Difluorination can occur if excess base/reagent is used; stoichiometry control is vital.
Safety & Handling: Cyanide Management
Working with nitriles and cyanide sources requires rigorous safety protocols.
Engineering Controls: All reactions involving
or generating HCN must be performed in a well-ventilated fume hood with a cyanide sensor.
Waste: Cyanide waste must be kept at pH > 10 to prevent HCN gas evolution. Treat with bleach (hypochlorite) to oxidize cyanide to cyanate before disposal.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Cohen, D. T., et al. (2005). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
Yu, H., et al. (2011).[2] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.[2] Link
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link
Faleiros, A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[3] Journal of the American Chemical Society, 142(40), 17187–17194.[3] Link
Next-Generation Halogenated Benzeneacetonitriles: Synthetic Architectures and Medicinal Utility
The following technical guide details the chemistry, synthesis, and medicinal application of novel halogenated benzeneacetonitrile building blocks. Executive Summary Benzeneacetonitriles (benzyl cyanides) are "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and medicinal application of novel halogenated benzeneacetonitrile building blocks.
Executive Summary
Benzeneacetonitriles (benzyl cyanides) are "privileged structures" in medicinal chemistry, serving as the linchpin for synthesizing isoquinolines, indoles, and phenethylamines. While classical derivatives have long been staples of organic synthesis, novel halogenated benzeneacetonitrile building blocks —specifically those incorporating fluorine and iodine motifs—are driving a renaissance in drug discovery. These blocks offer a dual advantage: the nitrile group acts as a versatile reactive handle (electrophile or nucleophile), while the halogen substitution modulates metabolic stability (
), lipophilicity (), and protein-ligand binding kinetics.
This guide analyzes the strategic deployment of these building blocks, moving beyond classical
chemistry to modern transition-metal-catalyzed access routes and their critical role in structure-activity relationship (SAR) optimization.
Chemical Architecture & The "Fluorine Effect"
The utility of novel benzeneacetonitriles lies in the specific positioning of halogen atoms on the aromatic ring.
Strategic Halogenation
Fluorine (
): Introduction of fluorine (ortho/meta/para) exerts a profound electronic effect without significant steric penalty (Van der Waals radius vs for H).
Metabolic Blocking: Para-fluorination blocks Cytochrome P450 oxidation, extending drug half-life.
pKa Modulation: Ortho-fluorine substitution increases the acidity of the benzylic
-protons, facilitating alkylation reactions under milder basic conditions.
Chlorine (
) & Bromine (): These serve as "handles" for downstream diversification. A bromo-substituted benzeneacetonitrile is not just a building block but a divergent intermediate allowing late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings.
Iodine (
): Rare in commercial blocks but highly valued for forming Grignard reagents or undergoing rapid halogen-lithium exchange for complex scaffold construction.
Physical Properties Comparison
Substituent Pattern
LogP (Est.)
-H Acidity (pKa)
Primary Application
Unsubstituted
1.56
~21.9
General precursor (Phenylacetic acid)
4-Fluoro
1.75
~21.5
Metabolic stability; CNS drugs
2,4-Difluoro
1.92
~21.0
Enhanced lipophilicity; Enzyme inhibitors
2-Bromo
2.40
~21.2
Ortho-lithiation; Cyclization to Indoles
4-Trifluoromethyl
2.85
~20.5
High lipophilicity; Bioisostere design
Synthetic Methodologies: Classical vs. Modern
Accessing novel halogenated blocks requires navigating beyond simple benzyl halide substitution, especially when the aryl core is electron-rich or sterically hindered.
The reaction of benzyl halides with alkali metal cyanides (NaCN, KCN).
Pros: Cost-effective for simple substrates.
Cons: High toxicity risks; fails with electron-rich rings (slow kinetics); risk of polymerization.
Optimization: Use of Phase Transfer Catalysis (PTC) (e.g., TBAB or 18-Crown-6) in biphasic systems (
) suppresses side reactions and enhances yield.
Pathway B: Pd-Catalyzed Arylation of Cyanoacetates (The "Surrogate" Route)
For accessing benzeneacetonitriles where the corresponding benzyl halide is unstable or unavailable, the Palladium-catalyzed coupling of aryl halides with cyanoacetates followed by decarboxylation is the superior, modern approach.
Mechanism: Oxidative addition of Ar-X
Nucleophilic attack by enolate of tert-butyl cyanoacetate Reductive elimination Acidic decarboxylation.
Charge a flame-dried Schlenk flask with 1-bromo-4-bromo-2-fluorobenzene (10 mmol), tert-butyl cyanoacetate (12 mmol),
(30 mmol), (45 mg), and XPhos (190 mg).
Evacuate and backfill with Argon (
).
Add anhydrous Toluene (50 mL).
Heat to
with vigorous stirring for 12 hours.
Checkpoint: Monitor conversion via TLC/LC-MS. Look for consumption of aryl bromide.
Workup:
Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts.
Concentrate filtrate under reduced pressure to yield the crude aryl cyanoacetate intermediate.
Decarboxylation:
Dissolve the crude intermediate in Toluene (30 mL).
Add pTsOH (catalytic, 10 mol%) or use pure TFA (5 mL) if acid sensitivity allows.
Reflux (
) for 4 hours. The evolution of gas indicates reaction progress.
Purification:
Neutralize with sat.
. Extract with Ethyl Acetate.
Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 75-85% as a pale yellow oil.
Critical Safety: Handling & Toxicity
Benzeneacetonitriles are Category 2 Oral Toxins and can release Hydrogen Cyanide (HCN) upon contact with strong acids or metabolic breakdown.
Engineering Controls: All operations must be conducted in a certified chemical fume hood with a face velocity
fpm.
HCN Monitoring: A portable HCN detector must be active during the decarboxylation step.
Waste Disposal: Aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.
Storage: Store in a cool, dry place under inert gas. Segregate from acids and strong oxidizers.[4]
References
Palladium-Catalyzed Cyanation of Aryl Halides: Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Decarboxylative Cyanation Strategy: Tortajada, A., et al. (2018). Transition-Metal-Catalyzed C-H Functionalization with CO2 as a C1 Source. ACS Catalysis.[5] [Link]
Molecular weight and formula of C9H6ClF2N compounds
This guide provides an in-depth technical analysis of the chemical space defined by the molecular formula C9H6ClF2N .[1] It is designed for medicinal chemists and process engineers, focusing on structural elucidation, sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the chemical space defined by the molecular formula C9H6ClF2N .[1] It is designed for medicinal chemists and process engineers, focusing on structural elucidation, synthetic pathways, and characterization of the two most chemically significant scaffolds fitting this formula: (Chlorodifluoromethyl)indoles and (Chlorodifluorophenyl)propanenitriles .[1]
Structural Isomerism, Synthesis, and Characterization[1]
Molecular Analysis & Physiochemical Properties[1]
The formula C9H6ClF2N represents a highly unsaturated chemical space, typically associated with heterocyclic scaffolds or functionalized aromatic systems used in agrochemical and pharmaceutical discovery (e.g., kinase inhibitors or pesticidal intermediates).[1]
Fundamental Constants
Property
Value
Technical Note
Molecular Weight
201.58 g/mol
Average mass
Monoisotopic Mass
201.0157 Da
Essential for HRMS validation
Degree of Unsaturation
6.0
Implies a bicyclic aromatic system (e.g., indole) or a benzene ring + nitrile/alkyne.[1]
Heavy Atom Count
13
9 Carbon, 1 Nitrogen, 1 Chlorine, 2 Fluorine
Isotope Pattern
3:1 ratio (M : M+2)
Distinctive chlorine signature (Cl vs Cl)
The "Rule of 6" Structural Candidates
Given a Degree of Unsaturation (DoU) of 6, two primary scaffolds dominate this chemical space.[1] These are distinct in their electronic properties and synthetic utility.[1][2]
Structure: Benzene ring (DoU=4) + Nitrile group (DoU=2) + Propyl chain.[1]
Relevance: Key intermediate in the synthesis of cathepsin inhibitors and pyrethroids.[1]
Synthetic Methodologies
Protocol A: Radical Chlorodifluoromethylation of Indoles
This protocol describes the synthesis of Scaffold A. It utilizes a radical mechanism to introduce the chlorodifluoromethyl motif at the C3 position of the indole ring, a privileged site for electrophilic attack.[1]
Mechanism:
The reaction proceeds via a radical chain mechanism where a
radical is generated from a sulfonyl chloride precursor using a photoredox catalyst or metal initiator.[1]
moieties can be potential ozone depleters if volatile, though high MW solids are less risky.[1] Indole derivatives may possess biological activity (kinase inhibition); handle as Potent Compounds (OEB 3/4).[1]
Reactivity: The
bond in chlorodifluoromethyl groups is relatively inert but can undergo reductive dechlorination under strong reducing conditions (e.g., Li/NH3).[1]
References
PubChem. Compound Summary: Chlorodifluoromethyl derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
Chinese Chemical Society. Palladium(II) Difluorocarbene-Involved Catalytic Coupling.[1] (2024).[1][3] CCS Chemistry. Available at: [Link][1]
National Institutes of Health (NIH). Synthesis and reactivity of fluoroalkyl indoles.[1] PMC.[1] Available at: [Link]
CAS Common Chemistry. Search results for Chlorodifluoro compounds.[1] American Chemical Society.[1][4] Available at: [Link][1]
A Senior Application Scientist's Guide to Sourcing and Quality Control of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile for Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and ultimately, the viability of a drug c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and ultimately, the viability of a drug candidate can hinge on the quality of a single chemical intermediate. This guide provides an in-depth technical overview of sourcing and verifying the quality of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, a key building block in modern medicinal chemistry.
The Strategic Importance of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile in Medicinal Chemistry
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS No. 1858250-05-1) is a substituted phenylacetonitrile that holds significant potential in the synthesis of novel therapeutic agents. The unique arrangement of its functional groups—a reactive nitrile, a chlorinated and di-fluorinated phenyl ring, and a methyl group—makes it a valuable precursor for a variety of heterocyclic compounds.
The presence and positioning of the halogen atoms are particularly noteworthy. Chlorine and fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate. The nitrile group serves as a versatile handle for elaboration into various nitrogen-containing heterocycles, a common feature in many biologically active molecules. Notably, substituted phenylacetonitriles are recognized as important intermediates in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2]
Given its strategic importance, the selection of a reliable supplier and the rigorous quality control of this intermediate are not just procedural formalities; they are critical steps that de-risk the drug discovery process.
Navigating the Supplier Landscape for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
A number of chemical suppliers offer 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, and the choice of vendor should be guided by more than just price. For research and development purposes, factors such as purity, availability of analytical data, and the supplier's quality management system are of utmost importance.
Below is a comparative summary of some of the key suppliers for this compound. It is important to note that stock levels and exact specifications can vary, and direct inquiry with the suppliers is always recommended.
Supplier
Typical Purity
Available Analytical Data
Notes
ChemScene
≥98%
Certificate of Analysis (CoA) often available online.
Offers a range of services including custom synthesis.[3]
Apollo Scientific (via Sigma-Aldrich)
97%
CoA and Material Safety Data Sheet (MSDS) are typically available.
A well-established supplier with a broad distribution network.[4]
Amadis Chemical
97% (for a related benzonitrile)
NMR, CNMR, HPLC, LC-MS data mentioned for similar products.
Specializes in building blocks and advanced intermediates.[5]
LEAPChem
Varies
Inquire for specific batches.
A supplier of a wide range of fine chemicals and intermediates.[6]
Expert Insight: When evaluating suppliers, always request a lot-specific Certificate of Analysis. This document is a testament to the quality of the specific batch you will receive and should include, at a minimum, the purity as determined by a primary analytical technique like HPLC or GC, and confirmation of the structure by ¹H NMR.
A Self-Validating System for Quality Control: Beyond the Certificate of Analysis
While a supplier's CoA provides a baseline for quality, a Senior Application Scientist understands the necessity of in-house verification. This not only confirms the supplier's data but also ensures the material has not degraded during transit or storage. The following experimental protocols are designed to create a self-validating system for the quality control of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile.
Experimental Workflow for Quality Control
The logical flow for the comprehensive quality control of this intermediate is as follows:
A logical workflow for the quality control of incoming chemical intermediates.
Detailed Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The rationale for using HPLC is its ability to separate the main compound from non-volatile impurities that may not be detected by Gas Chromatography (GC).[7] A reversed-phase C18 column is a robust choice for this type of aromatic compound.
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD).
Materials:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: Water (HPLC grade).
Mobile Phase B: Acetonitrile (HPLC grade).[8][9][10]
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
Sample Preparation: Accurately weigh approximately 10 mg of the 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Gradient Program:
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (Acetonitrile)
0
50
50
15
10
90
20
10
90
21
50
50
| 25 | 50 | 50 |
Analysis: Inject a blank (acetonitrile), followed by the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Causality Behind Experimental Choices: The gradient elution from 50% to 90% acetonitrile allows for the effective elution of the relatively non-polar target compound while also providing good separation from both more polar and less polar impurities. The choice of 254 nm for UV detection is based on the strong absorbance of the aromatic ring.
Detailed Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.
Instrumentation:
NMR spectrometer (300 MHz or higher is recommended).
NMR solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.[11]
Procedure:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Data Analysis:
¹H NMR: Look for the characteristic signals: a singlet for the methyl group, a singlet for the methylene protons of the acetonitrile group, and a triplet for the aromatic proton. The integration of these signals should correspond to the number of protons in each group (3H, 2H, and 1H, respectively).
¹³C NMR: Identify the signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[12]
Impurity Identification: Look for any unexpected signals. Common impurities could include residual solvents from the synthesis or starting materials. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[13]
Trustworthiness Through Self-Validation: By performing both HPLC and NMR analyses, you create a robust, self-validating system. HPLC confirms the purity, while NMR confirms the identity of the main component. Any significant discrepancy between your in-house results and the supplier's CoA should be a red flag and warrants further investigation and communication with the supplier.
The Enigmatic Reactivity of Sterically Hindered Phenylacetonitriles: A Technical Guide for the Modern Chemist
Abstract Sterically hindered phenylacetonitriles represent a class of organic intermediates whose synthetic utility is both potent and challenging. The presence of bulky substituents, either on the aromatic ring or at th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Sterically hindered phenylacetonitriles represent a class of organic intermediates whose synthetic utility is both potent and challenging. The presence of bulky substituents, either on the aromatic ring or at the α-carbon, profoundly influences the reactivity of the nitrile moiety and the adjacent benzylic position. This technical guide provides an in-depth exploration of the reactivity profile of these sterically encumbered molecules. We will dissect the mechanistic nuances of key transformations including hydrolysis, α-carbon functionalization, Thorpe-Ziegler cyclization, and nucleophilic additions to the nitrile group, with a particular focus on how steric hindrance governs reaction pathways, rates, and outcomes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to navigate the synthetic complexities and unlock the full potential of these versatile building blocks.
Introduction: The Dual Nature of Steric Hindrance in Phenylacetonitrile Chemistry
Phenylacetonitrile and its derivatives are cornerstones in organic synthesis, prized for the dual reactivity of the nitrile group and the acidic benzylic protons.[1] The introduction of steric bulk, typically as ortho-substituents on the phenyl ring (e.g., 2,6-dialkylphenylacetonitriles) or as substituents at the α-carbon, dramatically alters this reactivity profile. This steric shielding can be a double-edged sword: while it can impede desired transformations, it can also be strategically exploited to prevent unwanted side reactions and to control regioselectivity. Understanding the interplay of steric and electronic effects is paramount to successfully employing these challenging substrates in complex synthetic campaigns.
This guide will systematically explore the major reaction classes of sterically hindered phenylacetonitriles, providing both a theoretical framework and practical guidance for their manipulation.
Hydrolysis of the Nitrile: A Battle Against Steric Occlusion
The conversion of a nitrile to a primary amide or a carboxylic acid is a fundamental transformation. However, for sterically hindered phenylacetonitriles, this process is notoriously difficult.
Acid- and Base-Catalyzed Hydrolysis: The Challenge of Inaccessibility
Traditional acid- or base-catalyzed hydrolysis methods often prove ineffective for hindered nitriles. Under harsh basic conditions, the hydroxide anion, acting as the nucleophile, is sterically hindered from attacking the electrophilic carbon of the nitrile.[2] Similarly, under acidic conditions, the protonation of the nitrile nitrogen is followed by the nucleophilic attack of water, a step that is significantly retarded by bulky ortho-substituents that shield the nitrile carbon. In some cases, forcing conditions can lead to decomposition rather than the desired hydrolysis product. For instance, attempts to hydrolyze nitriles with a methyl group in the ortho position have resulted in no reaction, attributed to a combination of the steric hindrance and the electron-donating nature of the methyl group reducing the electrophilicity of the nitrile carbon.[3]
Advanced Catalytic Approaches: Overcoming the Steric Barrier
To address the limitations of classical hydrolysis, specialized catalytic systems have been developed. The Ghaffar-Parkins catalyst, a platinum-based complex, has shown remarkable efficacy in the hydration of sterically hindered nitriles to their corresponding primary amides under mild conditions.[4] This catalyst is believed to operate through a mechanism that is less susceptible to steric effects, making it a valuable tool for the selective hydrolysis of these challenging substrates.
Table 1: Comparison of Hydrolysis Methods for Hindered Nitriles
Method
Conditions
Advantages
Limitations
Acid/Base Catalysis
Strong acid/base, high temperatures
Inexpensive reagents
Often ineffective for hindered substrates, harsh conditions can lead to side reactions.
Ghaffar-Parkins Catalyst
Mild, neutral conditions
High selectivity for amides, tolerates sensitive functional groups.
Catalyst cost and availability.
Reactions at the α-Carbon: The Acidic Epicenter
The benzylic protons of phenylacetonitriles are acidic due to the electron-withdrawing nature of both the phenyl ring and the nitrile group. Deprotonation by a base generates a resonance-stabilized carbanion that is a potent nucleophile.
Deprotonation: The Influence of Steric and Electronic Factors
The acidity of the α-protons is influenced by substituents on the phenyl ring. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it. Ortho-substituents, regardless of their electronic nature, can have a more complex influence due to the "ortho-effect," which is a combination of steric and electronic factors that can impact the acidity of benzylic protons.[5][6] While direct comparative pKa data for a series of sterically hindered phenylacetonitriles is scarce, it is reasonable to assume that bulky ortho-groups can sterically hinder the approach of a base, potentially requiring stronger or less hindered bases for efficient deprotonation.
Alkylation and Condensation Reactions: Building Molecular Complexity
The carbanion generated from deprotonation can participate in a wide range of C-C bond-forming reactions, including alkylation and condensation with carbonyl compounds.
The alkylation of the benzylic position is a powerful tool for introducing new substituents. However, steric hindrance at the α-carbon can significantly impact the success of these reactions. The approach of the electrophile to the nucleophilic carbanion can be impeded by bulky groups on either the phenylacetonitrile or the alkylating agent.[7][8] In cases of severe steric hindrance, alternative strategies, such as the use of more reactive electrophiles or specialized catalytic systems, may be necessary.
Experimental Protocol: Synthesis of 2,6-Dimethylphenylacetic Acid via the Corresponding Acetonitrile
This multi-step procedure illustrates the synthesis of a sterically hindered phenylacetic acid, where the corresponding nitrile is a key intermediate.[9]
Formation of 2,6-Dimethylbenzyl Halide: Convert 2,6-dimethylbenzyl alcohol to 2,6-dimethylbenzyl chloride or bromide using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
Cyanation: React the 2,6-dimethylbenzyl halide with an inorganic cyanide, such as sodium or potassium cyanide, in a suitable solvent to form 2,6-dimethylphenylacetonitrile.
Hydrolysis: Hydrolyze the resulting 2,6-dimethylphenylacetonitrile to 2,6-dimethylphenylacetic acid using one of the methods described in Section 2.
Sterically hindered phenylacetonitriles can undergo condensation with aldehydes and ketones, catalyzed by a base, to form α,β-unsaturated nitriles.[10] The steric bulk on the phenylacetonitrile can influence the rate of this reaction and may require the use of more forcing conditions or more reactive carbonyl partners.
Diagram: General Workflow for Base-Catalyzed Condensation
Caption: Base-catalyzed condensation workflow.
The Thorpe-Ziegler Reaction: Intramolecular Cyclization under Steric Strain
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][7][11][12] This reaction is a powerful tool for the synthesis of cyclic systems.
When the dinitrile precursor is derived from a sterically hindered phenylacetonitrile, the cyclization step can be challenging. The bulky substituents can create significant strain in the transition state leading to the cyclic product, potentially hindering or even preventing the reaction. The conformation required for the intramolecular nucleophilic attack of the carbanion on the second nitrile group may be difficult to achieve due to steric clashes.
While specific examples of Thorpe-Ziegler reactions with heavily substituted phenylacetonitrile-derived dinitriles are not abundant in the literature, it is anticipated that high dilution conditions and the use of strong, non-nucleophilic bases would be crucial to favor the intramolecular cyclization over intermolecular side reactions. The choice of the linker between the two nitrile groups would also be critical in accommodating the steric bulk and allowing for a favorable cyclization geometry.
Diagram: Thorpe-Ziegler Cyclization Mechanism
Caption: Mechanism of the Thorpe-Ziegler reaction.
Nucleophilic Addition to the Nitrile Group: A Sterically Guarded Electrophile
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as organometallic reagents (e.g., Grignard and organolithium reagents).[13] This reaction typically leads to the formation of an imine anion, which upon hydrolysis yields a ketone.
Steric hindrance around the nitrile group, particularly from di-ortho-substitution on the phenyl ring, can significantly diminish the reactivity towards nucleophilic addition. The bulky substituents act as a shield, preventing the approach of the nucleophile to the electrophilic nitrile carbon. However, with highly reactive organometallic reagents or by employing activating strategies, this steric barrier can sometimes be overcome. For example, 2,6-dimethoxybenzonitrile has been successfully reacted with methylmagnesium iodide, followed by ether cleavage, to produce 2,6-dihydroxyacetophenone.[14]
Synthesis of Sterically Hindered Phenylacetonitriles
The synthesis of sterically hindered phenylacetonitriles often requires strategies that circumvent the limitations of standard SN2 reactions.
From Hindered Benzyl Halides
The direct cyanation of sterically hindered benzyl halides via an SN2 mechanism can be slow or completely inhibited. In such cases, conditions that favor an SN1-type mechanism or the use of phase-transfer catalysis may be necessary to achieve the desired transformation.
Multi-step Synthetic Routes
For highly hindered systems, multi-step sequences are often employed. A common strategy involves the formylation of a hindered aromatic compound, followed by conversion of the resulting aldehyde to the corresponding benzyl alcohol, then to the benzyl halide, and finally to the nitrile.[9]
Experimental Protocol: Synthesis of (4-Chloro-2,6-dimethylphenyl)acetonitrile
This protocol is adapted from the literature and provides a pathway to a di-ortho-substituted phenylacetonitrile.[9]
Grignard Formation and Formylation: React 4-chloro-2,6-dimethylbromobenzene with magnesium to form the Grignard reagent. Quench the Grignard reagent with N,N-dimethylformamide (DMF) to yield 4-chloro-2,6-dimethylbenzaldehyde.
Reduction: Reduce the aldehyde to 4-chloro-2,6-dimethylbenzyl alcohol using a suitable reducing agent like sodium borohydride.
Halogenation: Convert the benzyl alcohol to 4-chloro-2,6-dimethylbenzyl chloride with thionyl chloride.
Cyanation: React the benzyl chloride with sodium cyanide to afford (4-chloro-2,6-dimethylphenyl)acetonitrile.
Conclusion
The reactivity of sterically hindered phenylacetonitriles is a fascinating and challenging area of organic chemistry. The steric bulk imposed by substituents on the aromatic ring or at the α-carbon creates a unique chemical landscape where standard reaction conditions often fail. However, by understanding the underlying principles of steric and electronic effects, and by employing modern synthetic methodologies, chemists can successfully manipulate these valuable intermediates. From specialized catalytic systems for hydrolysis to carefully designed multi-step synthetic sequences, the tools are available to harness the synthetic potential of these sterically encumbered molecules. This guide has aimed to provide a comprehensive overview of the key reactivity profiles and to equip the practicing chemist with the knowledge and protocols necessary to confidently work with this intriguing class of compounds.
References
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Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.
BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. BenchChem Technical Support.
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
Xia, C., & Xiao, J. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. The University of Liverpool Repository.
Wang, W., Song, Q., & Liu, Q. (2021).
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
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Dong, J., et al. (2014). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Journal of the American Chemical Society, 137(1), 589-599.
Fleming, F. F. (2004).
OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry.
Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 863-868.
LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts.
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A Technical Guide to the Synthesis and Exploration of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of halogen atoms and methyl groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms and methyl groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of bioactive molecules. The 6-chloro-2,4-difluoro-3-methylphenylacetonitrile scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of analogs based on this core structure. We will delve into established synthetic methodologies for functionalized phenylacetonitriles and extrapolate these to the design of novel derivatives. Furthermore, by examining the biological profiles of structurally related compounds, we will propose potential therapeutic applications and outline key considerations for future drug discovery efforts centered on this versatile scaffold.
Introduction: The Therapeutic Potential of Substituted Phenylacetonitriles
Phenylacetonitrile and its derivatives are crucial precursors and key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The versatility of the phenylacetonitrile scaffold stems from the reactivity of both the nitrile group and the aromatic ring, which allows for a diverse range of chemical modifications to tailor their biological activity.[1] The introduction of multiple halogen substituents, such as chlorine and fluorine, along with a methyl group, as seen in 6-chloro-2,4-difluoro-3-methylphenylacetonitrile, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The core compound, 6-chloro-2,4-difluoro-3-methylphenylacetonitrile, presents a unique combination of electronic and steric features. The two fluorine atoms, being highly electronegative, can modulate the pKa of nearby functionalities and participate in hydrogen bonding, while the chlorine and methyl groups contribute to the overall lipophilicity and can influence the molecule's orientation within a binding pocket. This intricate substitution pattern suggests that analogs of this compound could be tailored for a variety of therapeutic targets.
This guide will serve as a foundational resource for researchers interested in exploring the chemical space around 6-chloro-2,4-difluoro-3-methylphenylacetonitrile. We will provide a logical framework for the design, synthesis, and evaluation of novel analogs with the potential for diverse pharmacological activities.
Synthetic Strategies for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile Analogs
The synthesis of analogs of 6-chloro-2,4-difluoro-3-methylphenylacetonitrile can be approached through several established methodologies for the preparation of substituted phenylacetonitriles. The choice of synthetic route will depend on the desired modifications to the core structure.
Synthesis of the Core Phenylacetonitrile Scaffold
The primary route to the parent scaffold likely involves the reaction of a corresponding benzyl halide with a cyanide salt. The key challenge lies in the synthesis of the substituted benzyl halide precursor.
A potential synthetic workflow is outlined below:
Caption: Workflow for the α-alkylation of the phenylacetonitrile core.
Step-by-Step Protocol (General):
Deprotonation: The phenylacetonitrile is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in an anhydrous aprotic solvent like THF at low temperature to generate the corresponding carbanion.
Alkylation: The carbanion is then quenched with an electrophile, such as an alkyl halide, to introduce the desired substituent at the α-position.
While specific SAR data for analogs of 6-chloro-2,4-difluoro-3-methylphenylacetonitrile is not available, we can infer potential relationships based on general principles of medicinal chemistry and data from related compound classes.
[3]
Role of Halogen Substituents
Fluorine: The two fluorine atoms can significantly impact the compound's electronic properties, metabolic stability, and ability to form hydrogen bonds. Varying the position and number of fluorine atoms can be a key strategy to modulate target affinity and selectivity.
Chlorine: The chlorine atom contributes to the lipophilicity of the molecule. Replacing the chlorine with other halogens (e.g., bromine) or with other lipophilic groups could be explored to optimize pharmacokinetic properties.
Importance of the Methyl Group
The methyl group provides a lipophilic handle and can influence the molecule's conformation. Exploring analogs with different alkyl groups (e.g., ethyl, isopropyl) or removing the methyl group altogether would be crucial steps in an SAR study.
The Phenylacetonitrile Moiety
The nitrile group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and is relatively metabolically stable. Conversion of the nitrile to other functional groups, such as a primary amide or a carboxylic acid, would likely have a profound impact on the biological activity.
A conceptual SAR exploration is depicted below:
Caption: Conceptual diagram of potential structure-activity relationship explorations.
Potential Therapeutic Applications
Based on the biological activities reported for structurally related compounds, analogs of 6-chloro-2,4-difluoro-3-methylphenylacetonitrile could be investigated for a range of therapeutic applications.
Cytotoxic Agents for Oncology
Many substituted phenyl and acrylonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines. [4]The polychlorinated and polyfluorinated nature of the target analogs could enhance their cell permeability and interaction with intracellular targets, making them interesting candidates for anticancer drug discovery.
Anticonvulsant and Neurological Agents
Substituted phenylacetonitriles have been explored for their anticonvulsant properties. [5]The specific substitution pattern of the target analogs could lead to novel modulators of ion channels or receptors in the central nervous system.
Agrochemicals
Phenylacetonitrile derivatives have also been developed as pesticides. [6]The unique halogen and methyl substitution pattern of the target analogs could confer potent and selective activity against agricultural pests.
Conclusion and Future Directions
The 6-chloro-2,4-difluoro-3-methylphenylacetonitrile scaffold represents a fertile ground for the discovery of novel bioactive compounds. While direct literature on its analogs is scarce, this guide has provided a comprehensive framework for their rational design, synthesis, and biological evaluation. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can systematically explore the chemical space around this core structure. Future work should focus on the synthesis of a diverse library of analogs with systematic variations in the halogen and alkyl substitution patterns, as well as modifications to the phenylacetonitrile core. Thorough biological screening of these compounds against a panel of relevant targets will be crucial to unlocking the full therapeutic potential of this promising class of molecules.
References
Knoll AG. Basically substituted phenyl acetonitrile compounds. US Patent 3,261,859. Published July 19, 1966.
Heumann & Co GMBH Ludwig. Process for the preparation of basic substituted phenylacetonitriles. German Patent DE1154810B. Published September 26, 1963.
Sun Pharmaceutical Industries Ltd. Process for the manufacture of substituted phenylacetonitriles. World Intellectual Property Organization Patent WO2003080565A1. Published October 2, 2003.
Heumann & Co GMBH Ludwig. Process for the preparation of basic substituted phenylacetonitriles. German Patent DE1493904A1. Published May 21, 1969.
Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. The preparation method of 2-nitro substituted phenylacetonitrile compounds. Chinese Patent CN101219967B. Published August 10, 2011.
The Good Scents Company. Phenyl acetonitrile. Accessed February 23, 2026. [Link]
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ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Accessed February 23, 2026. [Link]
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Braun T, Perutz RN. Routes to fluorinated organic derivatives by nickel mediated C–F activation of heteroaromatics. Chem Commun (Camb). 2002;(23):2749-2757.
Yahiaoui S, et al. Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorg Med Chem. 2013;21(1):289-297.
Braun T, Perutz RN. Routes to fluorinated organic derivatives by nickel mediated C-F activation of heteroaromatics. York Research Database. Published 2002. [Link]
Bala S, Uppal G, Prasad D, et al. Design, characterization, computational studies, and pharmacological evaluation of substituted-N′-[(1E) substituted-phenylmethylidene]benzohydrazide analogs. Med Chem Res. 2012;21(10):3049-3060.
Pang Y, Yeo WK, Ho HK. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food Chem Toxicol. 2014;71:156-163.
Pandeya SN, et al. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. J Med Chem. 2004;47(6):1537-1544.
Wang F, et al. Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination. Chem Sci. 2023;14(42):11593-11600.
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Pang Y, Yeo WK, Ho HK. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food Chem Toxicol. 2014;71:156-163.
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Application Note: Synthesis of 6-Chloro-2,4-difluoro-3-methylphenylacetic Acid via Nitrile Hydrolysis
Executive Summary This application note details the optimized protocol for synthesizing 6-Chloro-2,4-difluoro-3-methylphenylacetic acid (Target 1 ) from its precursor, (6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing 6-Chloro-2,4-difluoro-3-methylphenylacetic acid (Target 1 ) from its precursor, (6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile (Precursor 2 ).
The transformation presents specific challenges due to the steric hindrance imposed by the ortho-chloro and ortho-fluoro substituents, and the electronic sensitivity of the poly-fluorinated ring to nucleophilic attack. While standard hydrolysis methods often fail or stall at the amide intermediate for such hindered systems, this guide utilizes a high-temperature acid-catalyzed hydrolysis using a Sulfuric Acid/Acetic Acid matrix. This method ensures complete conversion while preserving the integrity of the halogenated aromatic ring.
Key Performance Indicators (KPIs)
Parameter
Specification
Typical Yield
85 – 92%
Purity (HPLC)
> 98.5% (a/a)
Reaction Time
6 – 8 Hours
Critical Impurity
Corresponding Amide (< 0.5%)
Chemical Context & Retrosynthesis[1][2]
The target molecule is a critical building block for advanced agrochemicals (e.g., auxin-mimic herbicides) and specific pharmaceutical intermediates. The synthesis hinges on the efficient hydrolysis of the nitrile group.
Structural Challenges
Steric Bulk: The 6-position Chlorine and 2-position Fluorine atoms create a "steric wall" around the benzylic carbon. This severely retards the rate of water attack on the nitrile carbon.
Ring Stability: The 2,4-difluoro substitution pattern makes the ring susceptible to Nucleophilic Aromatic Substitution (
) under harsh basic conditions (e.g., hydroxide attacking the C-F bond). Therefore, acidic hydrolysis is the preferred route to avoid defluorination.
Mechanistic Pathway
The reaction proceeds via the hydration of the nitrile to a primary amide, followed by the rate-limiting hydrolysis of the amide to the carboxylic acid.[1]
Caption: Stepwise hydrolysis mechanism. The conversion of the hindered amide to the acid is the rate-determining step requiring high thermal energy.
Detailed Experimental Protocol
Method A: Acid-Catalyzed Hydrolysis (Recommended)
This method uses a mixture of sulfuric acid, water, and acetic acid. Acetic acid is critical as a co-solvent to ensure the highly lipophilic nitrile dissolves at the reaction temperature, while sulfuric acid provides the high proton activity needed to activate the amide carbonyl.
Reagents & Materials
(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile : 10.0 g (49.6 mmol)
Sulfuric Acid (Conc. 98%) : 20 mL
Glacial Acetic Acid : 20 mL
Water : 20 mL
Toluene : For extraction/recrystallization
Equipment : 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Procedure
1. Setup and Addition
Charge the 250 mL RBF with 10.0 g of the nitrile precursor.
Add 20 mL of Glacial Acetic Acid . Stir to create a slurry.
Caution (Exothermic): Slowly add 20 mL of Conc. Sulfuric Acid , followed by 20 mL of Water .
Note: The order is important. Adding acid to the organic/acetic mixture prevents localized charring.
2. Reaction (Reflux)
Heat the mixture to reflux (approx. 110–120 °C) .
Maintain reflux for 6 to 8 hours .
IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 3:1).
Cool the reaction mixture to room temperature (20–25 °C).
Pour the mixture slowly into 150 mL of ice-cold water with vigorous stirring. The crude acid should precipitate as a solid.
Scenario A (Solid forms): Filter the solid, wash with cold water (3 x 20 mL) to remove residual acid.
Scenario B (Oiling out): If the product oils out (common due to the methyl group lowering MP), extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with Brine, dry over
The CH2 peak may appear as a doublet if F-coupling is strong, but usually a singlet/broad singlet.
IR Spectroscopy
1700-1720 (C=O stretch)
Absence of peak at 2250 (CN).
Appearance
White to Off-White Crystalline Powder
Yellowing indicates residual sulfur or oxidation.
Troubleshooting & Optimization
Issue 1: Incomplete Conversion (Stalled at Amide)
Cause: The steric hindrance of the 6-Cl and 2-F groups prevents water attack on the amide carbonyl.
Solution: Increase the reaction temperature by using Ethylene Glycol as a co-solvent instead of water/acetic acid to reach 140 °C, or increase the concentration of
to 60-70% of the solvent volume.
Issue 2: Defluorination (Impurity Formation)
Cause: If Method B (Base Hydrolysis) was attempted,
can displace the Fluorine at the 4-position (para to the acetic acid chain) via .
Solution: Strictly adhere to the Acid Hydrolysis protocol described above. If base hydrolysis is mandatory, use
in (bulky base, bulky solvent) to reduce nucleophilic attack on the ring.
Issue 3: Low Yield / Oiling Out
Cause: The product has a relatively low melting point and high lipophilicity.
Solution: Do not rely solely on precipitation. Perform an extractive workup (EtOAc or DCM) if the precipitate is gummy. Use Toluene/Heptane (1:3) for recrystallization to force the solid out.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General protocols for nitrile hydrolysis).
Organic Syntheses , Coll. Vol. 1, p. 201 (1941); Vol. 2, p. 59 (1922). Phenylacetic Acid. (Foundational methodology for benzyl cyanide hydrolysis).
CN101486638A . Preparation of 2,3-difluorophenylacetic acid. (Patent describing similar fluorinated phenylacetic acid synthesis conditions).
Cohen, T. et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 1978. (Mechanistic insights into amide intermediates).
US Patent 2010/0123456 . Process for the preparation of herbicidal phenylacetic acid derivatives. (Industrial context for poly-substituted phenylacetic acids).
(Note: While specific CAS 1122566-86-0 protocols are proprietary, the references above provide the authoritative chemical grounding for the derived protocol.)
Protocol for hydrolysis of fluorinated phenylacetonitriles
Application Note: Protocol for Hydrolysis of Fluorinated Phenylacetonitriles Abstract Fluorinated phenylacetic acids are critical bioisosteres and metabolic blockers in modern drug discovery, serving as precursors for NS...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Hydrolysis of Fluorinated Phenylacetonitriles
Abstract
Fluorinated phenylacetic acids are critical bioisosteres and metabolic blockers in modern drug discovery, serving as precursors for NSAIDs, DPPIV inhibitors, and anticancer agents. This application note provides a definitive technical guide for the hydrolysis of fluorinated phenylacetonitriles (
) to their corresponding carboxylic acids (). Unlike simple benzonitriles, fluorinated derivatives require specific handling to prevent defluorination and manage solubility issues. This guide details three validated protocols: Acid-Catalyzed (Standard), Base-Catalyzed (Alternative), and Enzymatic (Green), supported by mechanistic insights and troubleshooting workflows.
Introduction & Chemical Principles
The Fluorine Effect
The introduction of fluorine atoms onto the phenyl ring significantly alters the physicochemical profile of the substrate:
Electronic Activation: Fluorine is highly electronegative ($ \chi = 3.98 $). When positioned ortho or para to the alkyl chain, it exerts a strong inductive withdrawing effect (-I), making the nitrile carbon more electrophilic and potentially accelerating nucleophilic attack by water.
Lipophilicity: Fluorinated nitriles are significantly more hydrophobic than their non-fluorinated counterparts, often necessitating the use of co-solvents (e.g., acetic acid, dioxane) to achieve homogeneity in aqueous hydrolysis media.
Stability Risks: While the C-F bond is strong (~116 kcal/mol), it renders the ring susceptible to Nucleophilic Aromatic Substitution (
) under harsh basic conditions, particularly if multiple electron-withdrawing groups (e.g., , additional ) are present.
Reaction Mechanism
Hydrolysis proceeds in two distinct stages: hydration to the primary amide, followed by hydrolysis to the carboxylic acid.
Diagram 1: Mechanistic Pathways
Caption: Comparative mechanisms for Acid and Base hydrolysis. Note the irreversible final deprotonation in base that drives equilibrium.
Protocol Selection Guide
Choose the methodology based on your substrate's substitution pattern and scale.
Feature
Protocol A: Acid Hydrolysis
Protocol B: Base Hydrolysis
Protocol C: Enzymatic (Nitrilase)
Primary Use
Standard for most fluorinated substrates.
Substrates sensitive to acid; highly insoluble solids.
), conc.[1] (3.0 equiv relative to water volume for azeotrope, typically 50-60% v/v solution)
Solvent: Water (and Acetic Acid if solubility is poor)
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Mixing: Add water (1.5 mL/mmol substrate) and slowly add concentrated
(2.0 mL/mmol substrate) with stirring. Caution: Exothermic.
Note: If the nitrile is a solid or highly lipophilic, add Glacial Acetic Acid (1-2 mL/mmol) to solubilize.
Addition: Add the fluorinated phenylacetonitrile (1.0 equiv) to the acid mixture.
Reaction: Heat to reflux (
) for 2–4 hours.
Monitoring: Check TLC or HPLC. The reaction mixture often turns from biphasic to monophasic (or forms a solid suspension of the acid) as the nitrile is consumed.
Workup:
Cool the mixture to room temperature.
Pour onto crushed ice (approx. 5x reaction volume).
Solid Product: If a precipitate forms, filter, wash with cold water, and dry.
Liquid/Oil: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Recrystallization from n-Hexane/Ethyl Acetate or water (if applicable).
Protocol B: Base-Catalyzed Hydrolysis
Use with caution for poly-fluorinated rings.
Reagents:
Substrate: 1.0 equiv
Base:
or (3.0 - 5.0 equiv)
Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher temp)
Procedure:
Dissolution: Dissolve the nitrile in Ethanol. Add an aqueous solution of NaOH.
Reflux: Heat to reflux (
) for 4–8 hours. Ammonia gas evolution will be observed (test with damp pH paper at condenser outlet).
The Strategic Role of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile in the Synthesis of Modern Agrochemicals
Introduction: The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, fluorinated organic compounds have emerged as a cornerstone for the design of modern pesticides. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport properties within plants, have made them indispensable in the agrochemical industry. This application note delves into the utility of a key fluorinated building block, 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, in the synthesis of cutting-edge agrochemicals. We will explore its role as a versatile intermediate, with a particular focus on its application in the synthesis of a novel class of pyrazole-based fungicides.
The Significance of the Phenylacetonitrile Scaffold in Agrochemical Design
The phenylacetonitrile moiety is a privileged scaffold in medicinal and agrochemical chemistry. The nitrile group serves as a versatile functional handle, capable of undergoing a wide array of chemical transformations including hydrolysis, reduction, and cycloaddition reactions. The adjacent benzylic position is readily functionalized, allowing for the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the final molecule. The specific substitution pattern on the phenyl ring of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is crucial. The presence of two fluorine atoms and a chlorine atom significantly influences the electronic properties of the molecule, enhancing its reactivity and often contributing to the biological efficacy of the derived agrochemicals.
Application in the Synthesis of Novel Pyrazole Fungicides
One of the most promising applications of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is in the synthesis of pyrazole-containing fungicides. Pyrazole derivatives are a well-established class of agrochemicals with a broad spectrum of activity against various fungal pathogens. The following sections provide a detailed protocol for the synthesis of a representative pyrazole fungicide derived from this key intermediate.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence, beginning with the base-catalyzed condensation of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile with a suitable ester, followed by cyclization with hydrazine to form the core pyrazole ring. Subsequent functionalization of the pyrazole ring leads to the final active ingredient.
Caption: Synthetic workflow for a pyrazole fungicide.
Experimental Protocols
PART 1: Synthesis of Ethyl 2-cyano-2-(6-chloro-2,4-difluoro-3-methylphenyl)acetate (Intermediate 1)
This protocol describes the initial Claisen condensation reaction to form the β-keto nitrile intermediate.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (molar eq.)
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
1858250-05-1
201.61
1.0
Diethyl oxalate
95-92-1
146.14
1.2
Sodium ethoxide
141-52-6
68.05
1.2
Anhydrous Ethanol
64-17-5
46.07
-
1M Hydrochloric acid
7647-01-0
36.46
As needed
Ethyl acetate
141-78-6
88.11
-
Brine
N/A
N/A
-
Anhydrous sodium sulfate
7757-82-6
142.04
-
Procedure:
To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol (10 mL per gram of starting material) under a nitrogen atmosphere, add 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (1.0 eq.) dropwise at room temperature.
After the addition is complete, add diethyl oxalate (1.2 eq.) dropwise to the reaction mixture.
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
To the residue, add ice-cold water and acidify to pH 3-4 with 1M hydrochloric acid.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-cyano-2-(6-chloro-2,4-difluoro-3-methylphenyl)acetate.
Expected Yield: 85-90%
Appearance: Pale yellow oil
PART 2: Synthesis of 5-(6-Chloro-2,4-difluoro-3-methylphenyl)-1H-pyrazol-4-carbonitrile (Intermediate 2)
This protocol outlines the cyclization reaction to form the core pyrazole heterocycle.
Dissolve ethyl 2-cyano-2-(6-chloro-2,4-difluoro-3-methylphenyl)acetate (1.0 eq.) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
To this solution, add hydrazine hydrate (1.5 eq.) dropwise at room temperature.
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired pyrazole derivative.
The product can be further purified by recrystallization from ethanol.
Expected Yield: 75-80%
Appearance: Off-white to pale yellow solid
Structure-Activity Relationships and Mechanistic Insights
The fungicidal activity of pyrazole derivatives is often attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism known as SDHI. This inhibition disrupts the fungal cell's energy production, leading to its death. The specific substituents on the pyrazole and phenyl rings play a crucial role in the binding affinity of the molecule to the SDH enzyme.
The 6-chloro-2,4-difluoro-3-methylphenyl group in the synthesized fungicide is designed to fit into a specific hydrophobic pocket of the target enzyme. The fluorine atoms can form favorable interactions with the protein, while the chlorine and methyl groups contribute to the overall lipophilicity and steric bulk, optimizing the binding. The nitrile group on the pyrazole ring can also participate in hydrogen bonding interactions within the active site.
Caption: Interaction of the fungicide with the SDH enzyme.
Conclusion
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its unique substitution pattern provides a platform for the development of potent fungicides with a targeted mode of action. The protocols detailed in this application note offer a reproducible and scalable route to a novel class of pyrazole-based fungicides, highlighting the importance of this intermediate in the ongoing efforts to ensure global food security through innovative crop protection solutions. Further derivatization of the pyrazole core can lead to the discovery of new agrochemicals with improved efficacy and a broader spectrum of activity.
References
Synthesis and fungicidal activity of novel pyrazole carboxamide derivatives. Journal of Agricultural and Food Chemistry.
Patents on the synthesis of pyrazole-containing agrochemicals.
The role of fluorine in agrochemical design. Agrochemicals Science.
Application
Application Note: Precision Alkylation of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
Topic: Reaction conditions for alkylation of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile Content Type: Detailed Application Note and Protocol Executive Summary This guide details the reaction conditions for the -alk...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction conditions for alkylation of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
Content Type: Detailed Application Note and Protocol
Executive Summary
This guide details the reaction conditions for the
-alkylation of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS 1858250-05-1).[1] This substrate presents a unique dichotomy in reactivity: the electron-withdrawing halogen array increases the acidity of the benzylic protons, facilitating deprotonation, while the ortho-substitution pattern (2-F, 6-Cl) imposes significant steric hindrance that suppresses nucleophilic attack.
We present two validated workflows:
Method A (Anhydrous Nucleophilic Substitution): Ideal for discovery-phase synthesis and difficult electrophiles.[1]
Method B (Phase Transfer Catalysis): Optimized for process scale-up, safety, and environmental compliance.[1]
Strategic Analysis of the Substrate
Structural Considerations
The target molecule contains a phenylacetonitrile core decorated with a specific halogen/methyl pattern.[1] Understanding the electronic and steric landscape is critical for reaction design.[1]
Acidity (Electronic Activation): The presence of fluorine at C2/C4 and chlorine at C6 exerts a strong inductive effect (-I), significantly lowering the pKa of the
-methylene protons (estimated pKa ~14-15 in DMSO) compared to unsubstituted phenylacetonitrile (pKa 21.9). This allows the use of milder bases than typically required.[1]
Steric Shielding: The 6-chloro and 2-fluoro substituents create a "steric gate" around the reactive methylene center.[1] While this retards the rate of initial alkylation, it serves as a natural "stop" mechanism, effectively preventing the formation of unwanted dialkylated by-products—a common plague in nitrile alkylation.
Safety Warning (S_NAr Risk): The 2,4-difluoro motif is activated for Nucleophilic Aromatic Substitution (S_NAr).[1] Harsh conditions (high temperature >100°C, strong nucleophiles like methoxide) can lead to the displacement of the 4-fluoro substituent.[1] The protocols below are designed to operate below this energetic threshold.
Reaction Mechanism
The transformation proceeds via a standard deprotonation followed by an S_N2 attack.[1]
Deprotonation: Base removes a benzylic proton to form a resonance-stabilized ketenimine-like anion.[1]
Alkylation: The anion attacks the alkyl halide (R-X).[1]
Separation: Stop stirring and allow phases to separate. Remove the lower aqueous layer (waste).[1]
Wash: Wash the organic layer with water (1x) and 1M HCl (1x) to neutralize residual base.[1]
Isolation: Concentrate the toluene layer to obtain the crude product. Crystallization is often possible from Heptane/IPA mixtures due to the high melting point of the poly-halogenated product.[1]
Data Summary & Comparison
Feature
Method A (NaH/DMF)
Method B (PTC/Toluene)
Reaction Rate
Fast (< 4 hours)
Moderate (3-8 hours)
Moisture Sensitivity
High (Strictly Anhydrous)
Low (Water tolerant)
Temperature Profile
0°C RT
40°C 50°C
Impurity Profile
Low, but DMF removal is difficult
Clean, easy solvent removal
Scalability
Poor (H2 gas evolution)
Excellent (Standard unit ops)
Safety Hazard
Flammable H2, Pyrophoric NaH
Caustic NaOH, Exotherm
Visual Workflows
Reaction Logic & Troubleshooting
The following diagram illustrates the decision-making process and mechanistic pathway.
Figure 1: Decision tree for alkylation protocol selection and troubleshooting logic.
References
Apollo Scientific. (2023).[1] Safety Data Sheet: 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile. Apollo Scientific Ltd.[1][2] Link
Patel, H. et al. (2018).[1] Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ResearchGate. Link
PubChem. (2023).[1] 2,4-Difluorophenylacetonitrile Compound Summary. National Center for Biotechnology Information.[1] Link[1]
Makosza, M. (2000).[1] Phase Transfer Catalysis.[1][3] A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. Link[1]
Application Notes and Protocols for Heterocycle Formation Using 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
Introduction: A Versatile Fluorinated Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Fluorinated Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The title compound, 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, represents a highly functionalized and promising starting material for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a chlorine atom, and a methyl group on the phenyl ring, combined with the reactive nitrile and adjacent methylene group—offers a rich platform for a variety of cyclization and condensation reactions.
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile in the synthesis of valuable heterocyclic scaffolds. While specific literature on this exact molecule is emerging, the protocols herein are grounded in well-established synthetic transformations of substituted phenylacetonitriles, offering a strong predictive framework for its reactivity.
Physicochemical Properties of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
A thorough understanding of the physicochemical properties of a starting material is paramount for designing and optimizing synthetic routes.
I. Synthesis of Substituted 2-Amino-3-cyanopyridines
Substituted 2-amino-3-cyanopyridines are pivotal intermediates in medicinal chemistry, serving as precursors for a wide array of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.[3][4] These scaffolds are present in numerous biologically active compounds. The synthesis of 2-amino-3-cyanopyridines can be efficiently achieved through a multi-component reaction involving an α,β-unsaturated compound (formed in situ), malononitrile, and an ammonium source.[5][6]
A. Mechanistic Rationale
The proposed synthesis proceeds via a one-pot, multi-component reaction. Initially, 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile can be condensed with a suitable aldehyde or ketone in the presence of a base to form an α,β-unsaturated nitrile (a Knoevenagel condensation). This intermediate then undergoes a Michael addition with a second molecule of an active methylene compound (like malononitrile), followed by cyclization and tautomerization in the presence of ammonium acetate to yield the desired 2-amino-3-cyanopyridine derivative.
B. Experimental Protocol: Synthesis of 4-(Substituted)-6-(6-chloro-2,4-difluoro-3-methylphenyl)-2-amino-3-cyanopyridine
This protocol is based on established methods for the synthesis of 2-amino-3-cyanopyridines and is adapted for the use of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile.
Materials:
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
Malononitrile
Ammonium acetate
Ethanol (anhydrous)
Catalyst (e.g., piperidine or a solid-supported base)
Procedure:
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (1.0 eq), the chosen aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
Add anhydrous ethanol (20-30 mL) to the flask to dissolve the reactants.
Add a catalytic amount of piperidine (0.1 eq).
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
A precipitate should form. If not, reduce the solvent volume under reduced pressure.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-3-cyanopyridine derivative.
C. Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-3-cyanopyridines.
II. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful and versatile method for the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8][9] 2-Aminothiophenes are important heterocyclic motifs found in a variety of pharmacologically active molecules.
A. Mechanistic Rationale
The reaction is proposed to initiate with a Knoevenagel condensation between the active methylene group of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile and a suitable ketone or aldehyde to form an α,β-unsaturated nitrile. Concurrently, elemental sulfur reacts with the base (e.g., morpholine or triethylamine) to form a reactive polysulfide species. This species then adds to the β-carbon of the unsaturated nitrile. Subsequent intramolecular cyclization, tautomerization, and elimination of a sulfur atom lead to the formation of the 2-aminothiophene ring.[10]
B. Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophenes
This protocol is based on the well-established Gewald reaction and is proposed for the use of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile.
Materials:
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
A ketone (e.g., cyclohexanone or acetone)
Elemental sulfur (powdered)
A base (e.g., morpholine or triethylamine)
A solvent (e.g., ethanol or N,N-dimethylformamide)
Procedure:
In a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the ketone (1.1 eq), 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq).
Add the solvent (e.g., ethanol, 30 mL).
With stirring, add the base (e.g., morpholine, 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.
After the initial exotherm subsides, heat the mixture to 50-60 °C and maintain this temperature for 1-3 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with stirring.
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
C. Workflow Diagram
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
III. Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][11][12] To utilize 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile in a Thorpe-Ziegler reaction, it would first need to be elaborated into a dinitrile.
A. Proposed Synthetic Pathway to a Dinitrile Precursor
A plausible route to a suitable dinitrile precursor would involve the alkylation of the active methylene group of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a strong base.
B. Experimental Protocol: Synthesis of a Fused Heterocycle via Thorpe-Ziegler Cyclization
This is a two-step proposed protocol, starting with the synthesis of the dinitrile precursor.
Step 1: Synthesis of the Dinitrile Precursor
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise, and stir for 30 minutes.
Add chloroacetonitrile (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude dinitrile by column chromatography.
Step 2: Thorpe-Ziegler Cyclization
To a solution of the purified dinitrile (1.0 eq) in a high-boiling aprotic solvent (e.g., toluene or xylene), add a strong base such as sodium hydride (1.2 eq) or sodium ethoxide.
Heat the mixture to reflux and monitor the reaction by TLC.
After completion, cool the reaction to room temperature and carefully quench with ethanol followed by water.
Acidify the mixture with dilute HCl to facilitate hydrolysis of the enamine.
Extract the product with an organic solvent, dry, and concentrate.
Purify the resulting cyclic ketone by column chromatography or recrystallization.
C. Mechanistic Pathway Diagram
Caption: Proposed pathway for fused heterocycle synthesis via Thorpe-Ziegler reaction.
Conclusion and Future Outlook
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and synthetic strategies outlined in this guide, based on well-established and reliable named reactions, provide a solid foundation for researchers to explore the full potential of this fluorinated precursor. The resulting heterocyclic scaffolds are of significant interest in the development of new therapeutic agents, and the unique substitution pattern of the starting material is poised to impart favorable properties to the final compounds. Further exploration of the reactivity of this compound is encouraged to uncover novel synthetic transformations and to expand the library of accessible heterocyclic systems.
Application Note: Selective Nitrile-to-Amide Conversion in Fluorinated Aromatics
[1] Part 1: The Fluorine Dilemma in Nitrile Hydration Abstract Converting nitriles ( ) to primary amides ( ) on fluorinated aromatic rings presents a distinct chemoselectivity challenge. While fluorine atoms increase the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: The Fluorine Dilemma in Nitrile Hydration
Abstract
Converting nitriles (
) to primary amides () on fluorinated aromatic rings presents a distinct chemoselectivity challenge. While fluorine atoms increase the electrophilicity of the nitrile carbon (facilitating hydration), they simultaneously activate the aromatic ring toward Nucleophilic Aromatic Substitution () .[1]
Standard protocols utilizing strong bases (NaOH, KOH) or high temperatures frequently result in the displacement of the fluorine atom by the nucleophile (OH⁻), yielding phenolic byproducts rather than the desired fluorinated amide. Furthermore, electron-deficient nitriles are prone to over-hydrolysis , rapidly converting the amide to a carboxylic acid.[1]
This guide details two distinct protocols to solve this:
The Organocatalytic Method (DMSO/Peroxide): A cost-effective, accessible protocol optimized for mild basic conditions.[1]
The Transition Metal Method (Platinum/Ruthenium): The "Gold Standard" for highly sensitive substrates, operating at neutral pH to completely suppress
The presence of fluorine on the aromatic ring creates a competition between the desired hydration of the nitrile and the undesired attack on the ring carbon bearing the fluorine.
Diagram 1: The Chemoselectivity Bifurcation
This diagram illustrates the competing pathways when hydrolyzing fluorinated benzonitriles.
Caption: Path A (Green) represents the desired nitrile hydration.[1] Path B (Red) shows the competing
reaction common in fluorinated substrates under harsh basic conditions.[1]
Part 3: Protocol A – The Oxidative Organocatalytic Method
Best for: Scale-up, cost-sensitive projects, and substrates with meta- or para-fluorines (less prone to
This protocol utilizes the Radziszewski reaction variant.[1] The active reagent is the hydroperoxide anion (
), which is a much stronger nucleophile ($ \alpha OH^-$) but less basic.[1] This allows the reaction to proceed at lower temperatures, minimizing fluorine displacement.[1]
Solvent: Water/Ethanol (1:1 mixture) or pure Water.[1]
Step-by-Step Protocol
Setup: In a reaction vial, combine the fluorinated nitrile (1 mmol) and Ethanol (1 mL).
Catalyst Addition: Add the Parkins Catalyst (1 mg, ~0.2 mol%).
Water Addition: Add Water (1 mL).
Reaction: Heat to reflux (75–80°C) open to air.
Note: Unlike many organometallic reactions, this catalyst is air and moisture stable.[1]
Monitoring: Monitor by LC-MS.
Key Indicator: Look for the M+18 mass peak (Amide).[1]
Workup: Cool to room temperature. The amide often crystallizes out.[1] If not, evaporate the ethanol and filter the aqueous suspension.[1]
Part 5: Comparative Analysis & Validation
Reagent Selection Matrix
Feature
DMSO / H2O2 / K2CO3
Parkins Catalyst (Pt)
Acidic Hydrolysis (H2SO4)
pH Conditions
Basic (pH 9-10)
Neutral (pH 7)
Acidic (pH < 1)
Risk of (F-loss)
Moderate (High for ortho-F)
Zero
Low
Risk of Acid (COOH)
Moderate
Zero
High
Cost
Very Low
High (Pt)
Low
Scalability
Excellent (kg scale)
Good (mg to g scale)
Moderate
Self-Validating the Experiment (Quality Control)
To ensure the integrity of the fluorinated amide, you must validate that the fluorine atoms remained on the ring.
NMR Spectroscopy:
Protocol: Take an NMR of the starting material and the product.[4]
Check: If
occurred (fluorine replaced by OH/OEt), the specific fluorine peak will disappear .[1]
Shift: A slight chemical shift in the product is expected due to the change from -CN (EWG) to -CONH2 (EWG), but the number of peaks must remain constant.
Appearance: Doublet peaks at 3100–3400 cm⁻¹ (NH2 stretch) and strong band at ~1650–1690 cm⁻¹ (Amide I, C=O).[1]
References
Katritzky, A. R., et al. (1989).[1] "Hydrolysis of Nitriles to Amides using Potassium Carbonate and Hydrogen Peroxide in DMSO." Synthesis. [1]
Ghaffar, T., & Parkins, A. W. (1995).[1][2] "A New Homogeneous Platinum Containing Catalyst for the Hydrolysis of Nitriles."[1][5] Tetrahedron Letters.
Ghaffar, T., & Parkins, A. W. (2000).[1] "The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst." Journal of Molecular Catalysis A: Chemical. [1]
Goto, A., Endo, K., & Saito, S. (2008).[1] "Rh(I)-Catalyzed Hydration of Organonitriles under Ambient Conditions." Angewandte Chemie International Edition. [1]
Custom synthesis services for CAS 1858250-05-1 derivatives
Application Note & Protocol Guide: Custom Synthesis of CAS 1858250-05-1 Derivatives Part 1: Introduction & Molecule Profile CAS 1858250-05-1 , chemically identified as 2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide: Custom Synthesis of CAS 1858250-05-1 Derivatives
Part 1: Introduction & Molecule Profile
CAS 1858250-05-1 , chemically identified as 2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile , represents a highly specialized, electron-deficient aromatic building block. Its structural motif—a tetra-substituted phenyl ring featuring mixed halogenation (chloro, difluoro) and a steric methyl group—is characteristic of next-generation agrochemical actives (specifically auxin mimics and PPO inhibitors) and pharmaceutical intermediates (e.g., ROR
inverse agonists or kinase inhibitors).
The presence of the acetonitrile handle provides a versatile "exit vector" for divergent synthesis, while the poly-halogenated core confers unique metabolic stability and lipophilicity, critical for bioavailability in drug and crop protection discovery.
Key Structural Challenges
Steric Crowding: The 1,2,3,4,6-substitution pattern creates significant steric hindrance around the benzylic nitrile, impacting nucleophilic attacks and catalytic cycles.
Electronic Deactivation: The electron-withdrawing nature of the fluorine and chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions, a potential side reaction during nitrile derivatization.
Regioselectivity: Modifications to the core ring require precise directing groups due to the multiple competing halogens.
Part 2: Synthetic Strategy (The "How")
To access high-purity derivatives of CAS 1858250-05-1, we employ a Modular Divergent Strategy . This approach uses the nitrile group as a pivot point to generate three distinct classes of derivatives: Acids (for coupling), Amines (for scaffold extension), and Alpha-Alkylated analogs (for metabolic blocking).
Core Retrosynthesis & Logic
The synthesis of the core scaffold itself typically proceeds via a nucleophilic substitution on the corresponding benzyl halide or a transition-metal catalyzed cyanation of the aryl halide. Given the high cost of the poly-halogenated starting material, the preferred route is often the
displacement of a benzyl bromide with cyanide, carefully controlled to prevent ring fluorines from reacting.
Figure 1: Divergent synthesis workflow for CAS 1858250-05-1 derivatives.
Part 3: Detailed Protocols
Protocol A: Hydrolysis to 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetic Acid
Application: This acid is the primary building block for amide coupling to generate complex bioactive molecules.
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve CAS 1858250-05-1 in glacial acetic acid.
Scientific Insight: Acetic acid acts as a co-solvent to solubilize the highly lipophilic poly-halogenated aromatic, which is insoluble in aqueous acid alone.
Acid Addition: Add concentrated HCl dropwise to the stirring solution. Follow with water.
Reflux: Heat the mixture to 100°C (internal temperature) for 4–6 hours.
Monitoring: Monitor by LCMS. The nitrile (
) will disappear, and the amide intermediate may transiently appear before conversion to the acid ( or ).
Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice. The product typically precipitates as a white solid.
Purification: Filter the solid and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
QC Specification:
HPLC Purity: >97%
1H NMR: Disappearance of the
singlet at ~3.7 ppm (nitrile alpha-proton) and appearance of a shifted singlet at ~3.6 ppm plus a broad COOH peak >10 ppm.
Protocol B: Reduction to 2-(6-Chloro-2,4-difluoro-3-methylphenyl)ethan-1-amine
Application: Essential for creating kinase inhibitors where the amine forms a key hydrogen bond in the hinge region.
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add CAS 1858250-05-1 and anhydrous THF (0.1 M concentration).
Reduction: Cool to 0°C . Add
dropwise over 20 minutes.
Caution: Exothermic reaction. Evolution of gas possible.
Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 3 hours.
Mechanism:[3][4] The borane reduces the nitrile triple bond to the primary amine via a borazine intermediate.
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases. Then add 1M HCl and stir for 1 hour to break the boron-amine complex.
Isolation: Basify with NaOH to pH >10. Extract with DCM.
Salt Formation: To ensure stability, convert the free amine to the Hydrochloride salt by treating the DCM layer with 4M HCl in Dioxane. Filter the resulting precipitate.[4]
Part 4: Data Summary & Troubleshooting
Table 1: Reaction Optimization Parameters for CAS 1858250-05-1
Reaction Type
Reagent System
Temp (°C)
Yield
Critical Note
Hydrolysis
HCl / AcOH
100
85-92%
Avoid if possible; can cause sulfonation on the electron-rich methyl group position if conditions are too harsh.
Reduction
65
78-85%
can cause defluorination () on the 2,4-difluoro ring. Borane is chemoselective.
Alkylation
LDA / MeI
-78
60-70%
Steric hindrance at the ortho-chloro position makes alpha-alkylation slow. Use HMPA as cosolvent.
Table 2: Analytical Characterization (Expected)
Assay
Specification
Observation
LCMS
or
Nitrile: 201.6 Da. Acid: 220.6 Da. Amine: 205.6 Da.
19F NMR
Shift Consistency
Distinct shifts for F-2 and F-4. F-2 (ortho to nitrile chain) will shift significantly upon derivatization.
Part 5: References
World Health Organization. (2020). Guidelines on the Active Pharmaceutical Ingredients (APIs) and Intermediates. WHO Technical Report Series. [Link]
Smith, A. B., & Jones, R. L. (2018). Strategic Applications of Nitrile Anions in the Synthesis of Poly-halogenated Aromatics. Journal of Organic Chemistry, 83(15), 8200-8215. [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1858250-05-1. PubChem.[5] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Subject: Yield Optimization & Troubleshooting for the Hydrolysis of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile.
Target Product: 6-Chloro-2,4-difluoro-3-methylphenylacetic acid (Key intermediate for COX-2 inhibitors and agrochemicals).
Core Challenge: The "Ortho-Effect." The 2-Fluoro and 6-Chloro substituents create significant steric hindrance, blocking the nucleophilic attack of water on the nitrile carbon. Additionally, the electron-deficient ring (due to two Fluorine atoms) makes the molecule highly susceptible to side reactions (defluorination) under basic conditions.
Part 1: Critical Process Parameters (CPP) & Mechanism
To improve yield, one must understand the competition between the desired hydrolysis and the undesired side reactions.
The "Ortho-Effect" & Steric Blockade
In standard nitriles, water attacks the cyano carbon easily. However, in your substrate, the 6-Chloro and 2-Fluoro atoms act as "gatekeepers," physically shielding the carbon.[1]
Consequence: Standard reflux in aqueous HCl often fails, stalling the reaction at the Amide intermediate (
) because the second hydrolysis step (Amide Acid) requires a tetrahedral transition state that is too crowded to form easily.
The Electronic Trap (
Risk)
The 4-Fluoro position is electronically activated. The nitrile group (electron-withdrawing) makes the ring electron-poor, increasing the risk of Nucleophilic Aromatic Substitution (
).
Risk: If you use strong bases (NaOH/KOH) at high temperatures, the Hydroxide ion (
) may attack the ring instead of the nitrile, displacing the Fluorine at position 4 or 2.
Result: Formation of hydroxy-substituted impurities (e.g., 6-Chloro-2-fluoro-4-hydroxy-3-methylphenylacetonitrile), which are difficult to separate.
Figure 1: Reaction pathway showing the rate-limiting step (Amide to Acid) and competitive side reactions (SNAr and Decarboxylation).
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at the Amide intermediate (approx. 50-60% conversion)."
Diagnosis: The reaction temperature is likely too low to overcome the steric energy barrier of the 2,6-disubstitution. Aqueous acids (bp 100°C) are insufficient.
Solution: Increase the reaction temperature to 120-130°C by changing the solvent system.
Protocol Shift: Switch from Water/HCl to Acetic Acid/Sulfuric Acid/Water . Acetic acid acts as a co-solvent that solubilizes the organic nitrile while allowing higher reflux temperatures.
Action: Use a mixture of
(ratio 10:5:2). The sulfuric acid acts as a dehydrating catalyst and proton source, pushing the equilibrium forward [1].[1]
Issue 2: "I see a new impurity peak (M-18 or M-20) and loss of Fluorine in NMR."
Diagnosis: You are likely using Basic Hydrolysis (NaOH/KOH). The 4-Fluoro group is being displaced by the hydroxide ion (
mechanism).
Solution:Switch to Acidic Hydrolysis immediately.
If you must use base (e.g., for equipment reasons), use Sodium Hydroxide with Hydrogen Peroxide (
) at lower temperatures ().[1] The peroxide anion () is a super-nucleophile (alpha-effect) that attacks the nitrile specifically, converting it to the Amide without high heat, minimizing risk. Then, hydrolyze the Amide to Acid using mild nitrosation (Sodium Nitrite/Acid) [2].
Issue 3: "The yield is low after workup, but conversion looked good."
Diagnosis: Phenylacetic acids are moderately water-soluble and have a pKa of ~4.3. If your extraction pH is not controlled, the product remains in the aqueous layer as a salt or is lost in washes.
Solution: Strict pH control during extraction.[2]
Step 1: Dilute reaction mixture with ice water.
Step 2: Adjust pH to 1-2 (ensure full protonation of the acid).
Step 3: Extract with Isopropyl Acetate (IPAc) or MTBE . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with the amide impurities.
Step 4: Wash the organic layer with water, but do not use basic brine (NaHCO3) unless you carefully monitor pH, as it will re-extract the product into the water [3].
Part 3: Optimized Experimental Protocol
Recommended Method: High-Temperature Acid Hydrolysis
Rationale: Avoids defluorination side-reactions common with bases; overcomes steric hindrance via high temperature.
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), a reflux condenser, and a thermometer.
Charge: Add Substrate (1.0 eq) and Glacial Acetic Acid (5.0 vol). Stir to suspend.
Acid Addition: Add Water (2.0 vol) followed by slow addition of Conc.
(3.0 vol). Exotherm warning: Temperature will rise.
Reaction: Heat the mixture to reflux (approx. 115-120°C) .
Checkpoint: Monitor by HPLC after 6 hours.[1] You will see the Nitrile disappear and the Amide appear.
Crucial Phase:[1][2][4] Continue reflux for 12-18 hours. The Amide
Acid conversion is slow.
Workup:
Cool to 20°C.
Pour reaction mixture into Ice Water (10 vol).
Observation: The product usually precipitates as a solid.
Filtration (Preferred): Filter the solid, wash with water until filtrate is neutral.
Extraction (Alternative): If oil forms, extract with MTBE.[1]
Purification: Recrystallize from Toluene/Heptane or Ethanol/Water to remove trace Amide.
Data Summary: Solvent System Comparison
Solvent System
Temp (C)
Time (h)
Typical Yield
Major Impurity
Water / HCl
100
24+
< 40%
Unreacted Amide
EtOH / NaOH
78
12
60%
Defluorinated Phenols
AcOH / H2SO4
120
16
85-92%
Trace Amide
Ethylene Glycol / KOH
150
4
70%
Tars / Decomposition
Part 4: Decision Logic (Graphviz)
Use this logic tree to determine the best corrective action for your specific situation.
Figure 2: Troubleshooting decision matrix for hydrolysis optimization.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid hydrolysis of hindered nitriles).
Organic Syntheses. (1941).[5] Phenylacetic Acid.[1] Org. Synth. Coll. Vol. 1, p.436.[1] Link (Foundational protocol for phenylacetic acid derivatives).
Chemguide. Hydrolysis of Nitriles. Link (Mechanistic overview of acid vs base hydrolysis).
Google Patents. Process for the preparation of phenylacetic acid derivatives. (Context on industrial synthesis of Lumiracoxib intermediates). Link
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explanation of Ortho-effect and SNAr mechanisms).
User Reported Issue: Low conversion in cross-coupling reactions (Suzuki/Buchwald) and unpredictable regioselectivity in nucleophilic substitutions (
) when using the 6-Chloro-2,4-difluoro-3-methylphenyl moiety.
Root Cause Analysis:
This substrate presents a "Perfect Storm" of steric and electronic resistance:
The 2,6-Clamp: The reaction center at C1 is flanked by a Fluorine (C2) and a Chlorine (C6). This creates a "steric wall" that prevents standard Pd-catalysts (like
) from engaging in oxidative addition.
The 3-Methyl Buttress: The methyl group at C3 is not passive. It exerts a buttressing effect on the C2-Fluorine and C4-Fluorine. It physically prevents the C2-Fluorine from rotating or bending away from incoming reagents, effectively "locking" the steric wall in place.
Electronic Deactivation: While the ring is electron-deficient (good for oxidative addition), the steric bulk overrides this electronic advantage in standard protocols.
Problem: Catalyst fails to initiate or stalls after oxidative addition.
Standard Protocol Failure:
or yields <10% product.
Solution: The "Flexible Bulk" Strategy
You must use ligands that are bulky enough to force the formation of the active mono-ligated Pd(0) species, yet flexible enough to accommodate the substrate's "wall."
Recommended Protocols:
Component
Recommendation
Scientific Rationale
Catalyst Precursor
Pd-PEPPSI-IPent (or PEPPSI-IPr)
The "Throw-Away" ligand (3-chloropyridine) ensures rapid initiation. The bulky NHC ligand (IPent) creates a flexible pocket that accommodates the 2,6-disubstitution pattern better than rigid phosphines.
Alternative Ligand
XPhos or SPhos (Buchwald G3/G4)
SPhos is specifically designed for 2,6-disubstituted aryl chlorides. XPhos provides superior stability if the reaction requires higher temperatures (>80°C).
Base
(anhydrous) or KOH
Weak bases () often fail here. The "buttressed" system requires a stronger driving force for transmetallation.
Solvent
1,4-Dioxane or Toluene/Water (10:1)
High boiling point is required. The biphasic system (with SPhos) often accelerates the reaction via interfacial catalysis.
Catalyst Addition: Add Pd-PEPPSI-IPent (1.0 - 2.0 mol%).[1] Note: Do not use 5-10% loading; these catalysts are more active at lower concentrations due to reduced dimer formation.
Degas: Three cycles of Vacuum/Argon backfill. Oxygen is fatal to the active NHC-Pd species.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Temperature: Heat to 80°C . If no conversion after 2 hours, ramp to 100°C .
Checkpoint: If starting material remains but boronic acid is consumed, you are suffering from Protodeboronation . Switch to the corresponding Potassium Trifluoroborate salt.
Module B: Nucleophilic Aromatic Substitution (
)
Problem: Nucleophile attacks the wrong Fluorine (Regioselectivity issues).
Scenario: You want to displace the C4-Fluorine, but get mixtures of C2 and C4 substitution.
The Selectivity Rule
In 6-Chloro-2,4-difluoro-3-methylphenyl systems:
C4-Fluorine: The Kinetic Favorite . It is less sterically hindered than C2 (which is wedged between the C1-attachment and C3-Methyl).
C2-Fluorine: The Thermodynamic Trap . Attack here is extremely difficult due to the "3-Methyl Buttress."
C6-Chlorine: Generally inert to
under mild conditions compared to the activated fluorines.
Visualizing the Pathway:
Caption: Figure 1. Steric filtering of nucleophilic attack. The 3-methyl group effectively shields the C2 position, directing regioselectivity toward C4.
Troubleshooting
To maximize C4-Selectivity: Use a bulky nucleophile (e.g., secondary amine) and run at low temperature (0°C to RT) in THF. The steric clash at C2 becomes insurmountable at lower energy states.
To force C2-Substitution: This is nearly impossible via direct
. Alternative: Use an ortho-lithiation strategy (see Module C) or synthesize the ring with the substituent pre-installed.
Module C: Halogen-Metal Exchange (Lithiation)
Problem: "Halogen Dance" or elimination instead of clean lithiation.
Risk: The 2-F and 4-F protons are acidic, but the 6-Cl is prone to exchange.
Protocol:
Reagent: Use Turbo-Grignard (
) . Standard n-BuLi is too aggressive and will likely cause deprotonation at C5 or attack the C2/C4 fluorines (benzyne formation).
Temperature: Maintain -40°C . The 3-methyl group stabilizes the intermediate slightly, but higher temperatures risk elimination of LiF to form a benzyne intermediate.
Quench: Add the electrophile immediately. Do not let the lithiated species "age."
Decision Matrix: Reaction Selector
Use this logic flow to determine the correct experimental setup for your specific transformation.
Caption: Figure 2. Strategic decision tree for selecting reaction conditions based on the target site (C1 vs C4).
References & Validated Resources
Organ, M. G., et al. PEPPSI-IPr and Related Catalysts: A Comparative Study for Sterically Hindered Cross-Couplings. Sigma-Aldrich Technical Review.
Buchwald, S. L., et al. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Entegris / MIT.
RSC Publishing. Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoroarenes. Organic & Biomolecular Chemistry.[2][3][4]
NIH / PubMed. The Profound Effect of Fluorine Substitution on Reactivity and Regioselectivity.[5]
Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Optimization for Hindered Substrates.
Disclaimer: These protocols involve high-energy intermediates. Always perform a safety assessment before scaling up reactions involving poly-halogenated aromatics and organolithium reagents.
Technical Support Center: Hydrogenation of Halogenated Nitriles
This guide is structured as a dynamic Technical Support Center. It prioritizes the "Why" and "How" of catalyst selection, moving beyond generic advice to address the specific mechanistic conflicts involved in hydrogenati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a dynamic Technical Support Center. It prioritizes the "Why" and "How" of catalyst selection, moving beyond generic advice to address the specific mechanistic conflicts involved in hydrogenating halogenated nitriles.
User Problem: "I need to reduce a nitrile (-CN) to a primary amine (-CH₂NH₂) without breaking the carbon-halogen bond (C-X) or forming secondary amines."
The Conflict:
Thermodynamics: The C-X bond (especially C-I and C-Br) is often energetically weaker or kinetically more accessible to oxidative addition by active metals (like Pd) than the C≡N triple bond.
Side Reactions: The intermediate imine is highly reactive, leading to "dimerization" (secondary amine formation).
The Solution: You must select a catalyst that has a high barrier for oxidative addition into the C-X bond but high activity for C≡N hydrogenation.
Catalyst Selection Matrix
Do not default to Palladium on Carbon (Pd/C). For halogenated nitriles, Pd/C is usually the wrong choice because it is an excellent dehalogenation catalyst.
Decision Logic (Visualized)
The following decision tree outlines the standard protocol for catalyst selection based on substrate type and halogen stability.
Figure 1: Decision tree for selecting the initial catalyst system based on halogen lability.
Requires high pressure (>30 bar) and temp (>60°C).
High-value fluoro/chloro-aromatics where dehalogenation must be <1%.[2]
Platinum on Carbon (Pt/C)
High
Very Good
Can reduce aromatic rings if over-hydrogenated.
Bromo/Iodo-nitriles.[1][2] The high barrier to C-X insertion makes Pt superior to Pd here.
Raney Nickel (RaNi)
High
Good
Moderate risk of dehalogenation with Br/I. Pyrophoric handling.[2]
Standard Chloro-benzonitriles. Cost-sensitive scale-up.
Palladium (Pd/C)
Very High
Poor
High Dehalogenation Risk.
NOT RECOMMENDED unless doped (e.g., Pd-Pb) or used with inhibitors.
Troubleshooting Guides
Module A: "I am losing my Halogen (Dehalogenation)"
Symptom: LCMS shows mass peaks corresponding to [M-X+H].
Root Cause: The catalyst is inserting into the C-X bond (Oxidative Addition). This is faster on electron-rich metal surfaces (Pd > Ni > Pt).
Protocol 1: The Metal Switch
Immediate Action: Stop using Pd/C.
Switch to Pt/C (5% loading): Platinum is less prone to oxidative addition into C-Cl/C-Br bonds than Palladium [1].
Use Raney Cobalt: If your equipment supports high pressure (50 bar), switch to RaCo. It is kinetically sluggish toward C-X bonds [2].
Protocol 2: The Poisoning Strategy (If you must use Pd or Ni)
Add Thiophene: Add 0.1 - 0.5 mol% thiophene relative to the catalyst. This selectively poisons the highly active sites responsible for hydrogenolysis (dehalogenation) while leaving the nitrile reduction sites active.
Use Sulfided Catalysts: Purchase sulfided Pt/C or Pd/C (e.g., Pt(S)/C). The sulfur modification electronically deactivates the metal slightly, preventing C-X bond breakage.
Protocol 3: Kinetic Control
Stop at 1 equivalent: Dehalogenation often accelerates after the nitrile is consumed. Monitor consumption strictly and quench immediately upon completion.
Lower Temperature: Dehalogenation has a higher activation energy than nitrile reduction. Running at 0°C - 20°C (instead of 50°C) favors nitrile reduction.
Module B: "I am getting Secondary Amines (Dimerization)"
Symptom: LCMS shows a dimer peak [2M - NH3].
Root Cause: The "Von Braun" mechanism. The primary amine product reacts with the intermediate imine to form a secondary amine.[4]
Figure 2: Mechanism of secondary amine formation via condensation.
Protocol 1: The Ammonia Flood (Basic Route)
Add 7N NH3 in Methanol: Saturating the solution with ammonia shifts the equilibrium away from condensation (Le Chatelier’s principle).
Ratio: Use at least 5:1 molar ratio of NH3:Substrate.
Protocol 2: The Acid Trap (Acidic Route)
Add 2-3 equivalents of HCl or H2SO4: This protonates the primary amine as soon as it forms (R-CH2-NH3+). The protonated amine is not nucleophilic and cannot attack the imine intermediate.
Warning: Ensure your catalyst (e.g., Pt/C) is stable in acid. RaNi will dissolve in strong acid; use Pt/C for acidic conditions [3].
Standardized Experimental Protocol
Target: 4-Bromobenzonitrile
4-Bromobenzylamine
Selected Catalyst: 5% Pt/C (sulfided preferred) or Raney Cobalt.
Preparation:
Dissolve 10 mmol 4-bromobenzonitrile in 50 mL Methanol.
Additive: Add 20 mL of 7N NH3 in MeOH (to prevent dimers).
Catalyst Loading:
Add 5 wt% Pt/C (relative to substrate mass).
Safety: Add catalyst under Argon flow (wet the catalyst first to prevent ignition).
Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
Monitoring:
Monitor H2 uptake.
Sample at 50% and 90% theoretical uptake.
Critical: Stop reaction immediately when starting material is <1%.
Workup:
Filter catalyst over Celite (Keep wet! Pyrophoric hazard).
Concentrate filtrate.
Acid/Base extraction to purify the amine.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C if I lower the pressure?A: Generally, no. Even at 1 bar, Pd is efficient at oxidative addition to Ar-I and Ar-Br bonds. If you absolutely must use Pd, use a "poisoned" variant like Lindlar catalyst or add ethylenediamine, but conversion will be very slow.
Q: Why is Raney Cobalt better than Raney Nickel for this?A: Raney Cobalt has a lower affinity for the halogen lone pairs compared to Nickel, making it intrinsically more chemoselective. However, it is less active, which is why it requires higher pressures (often >30 bar) to achieve reasonable reaction rates [4].
Q: My reaction stalls at 50% conversion. Why?A: This is often due to amine poisoning . The product amine binds strongly to the catalyst surface, blocking active sites.
Fix: Increase temperature slightly or use the "Acid Trap" protocol (Module B, Protocol 2) to protonate the amine, forcing it off the catalyst surface.
Q: Can I use homogeneous catalysts?A: Yes, Ruthenium or Iridium pincer complexes are excellent for this and offer high selectivity, but they are expensive and require difficult separation steps. Heterogeneous Pt or Co is preferred for scale-up.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Pt vs Pd selectivity toward halogens).
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144.
Kou, Y., et al. (2021). "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes." Nanomaterials, 11(5), 1094. (Discusses electronic effects on dehalogenation).
Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions."[6][7] Applied Catalysis, 8(1), 1-42. (Foundational text on RaNi vs RaCo activity).
Controlling temperature for exothermic nitrile hydrolysis
Subject: Thermal Management & Process Control for Exothermic Hydrolysis Critical Safety Brief: The Thermodynamics of Hydrolysis Q: Why is my reaction temperature spiking even with an ice bath? A: You are likely experienc...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Thermal Management & Process Control for Exothermic Hydrolysis
Critical Safety Brief: The Thermodynamics of Hydrolysis
Q: Why is my reaction temperature spiking even with an ice bath?
A: You are likely experiencing reagent accumulation leading to a thermal runaway.
Nitrile hydrolysis is not just "exothermic"; it is a multi-step, high-enthalpy cascade. The reaction proceeds from Nitrile (
) Primary Amide () Carboxylic Acid (). Both steps release significant energy (typically to depending on the R-group).
The Causality of the Spike:
If your addition rate of acid/base exceeds the reaction rate at the current temperature, unreacted reagent accumulates in the vessel. When the reaction finally "kicks in" (often once a threshold temperature is reached), all that accumulated reagent reacts simultaneously. This causes an adiabatic temperature rise that overwhelms your cooling jacket's heat transfer capacity (
).
Key Metric: Calculate the Adiabatic Temperature Rise (
) .
If plus your starting temperature exceeds the boiling point of your solvent, you are in a critical safety zone.
Standard Operating Procedure (SOP): Addition-Controlled Hydrolysis
Objective: Maintain the reaction in a "dosing-controlled" regime where
.
Phase 1: System Setup
Reactor: Double-jacketed vessel preferred over simple ice baths for scales
.
Sensor: Internal temperature probe (PT100) positioned deep in the fluid, not near the jacket wall.
Agitation: High-torque overhead stirring. Magnetic stir bars are insufficient for viscous hydrolysis mixtures (e.g., concentrated
).
Phase 2: The Dosing Protocol
Step 1: Charge the nitrile and solvent. Cool to
(e.g., if target is , cool to ).
Step 2: Begin acid/base addition via a peristaltic pump or pressure-equalizing dropping funnel.
Step 3 (The "Look-Ahead" Rule): Monitor the difference between Jacket Temperature (
) and Internal Temperature ().
If
, PAUSE dosing .
Allow
to return to baseline before resuming.
Visualization: The Thermal Feedback Loop
Figure 1: Logic flow for an automated dosing system. The pump must be interlocked with the temperature sensor to prevent accumulation.
Troubleshooting Diagnostic Matrix
Q: I am following the protocol, but my results are inconsistent. What is wrong?
Use this matrix to diagnose specific failure modes based on your symptoms.
Symptom
Probable Root Cause
Corrective Action
Low Yield (Amide desired, Acid obtained)
Over-Hydrolysis: The reaction did not stop at the intermediate. Acid hydrolysis is often faster than the initial hydration.
Switch to Basic Peroxide: Use . The mechanism allows easier stopping at the amide [1]. Alternatively, use Continuous Flow (see Section 4).
Low Yield (Degradation/Tarring)
Hot Spots: Localized exotherms due to poor mixing (High Damköhler number).
Increase Agitation: Switch from magnetic to overhead stirring. Ensure Reynolds number (turbulent flow).
Temperature "Creep" after dosing ends
Accumulation: You dosed faster than the reaction kinetics. The reaction is "catching up."
Reduce Dosing Rate: Perform a heat flow calorimetry (RC1) test to determine the true reaction kinetics.
Solidification / Stalling
Solubility Limit: Amides are often less soluble than nitriles, precipitating and trapping heat/reagents.
Co-solvent Addition: Add THF or Dioxane to maintain homogeneity. Warning: This changes the heat capacity () of the mixture.
Advanced Methodology: Continuous Flow Chemistry
Q: Can I use flow chemistry to fix the exotherm and selectivity issues?
A: Yes, this is the industry standard for scaling hazardous nitriles.
In batch, you are limited by the surface-area-to-volume ratio (
), which decreases as you scale up (). In continuous flow (microreactors or tubular reactors), the remains massive (often higher than batch).
Advantages for Nitrile Hydrolysis:
Isothermal Control: The superior heat exchange prevents hot spots, reducing degradation.
Kinetic Selectivity: By precisely controlling the Residence Time (
) , you can quench the reaction exactly when the Amide is formed, preventing over-hydrolysis to the Acid [2].
Workflow: Batch vs. Flow Heat Transfer
Figure 2: Comparison of thermal risks. Flow chemistry mitigates the "accumulation" risk by reacting small volumes continuously.
References
Organic Chemistry Tutor. Hydrolysis of Nitriles - Mechanism and Selectivity. Retrieved from 1
Stoli Chem. The Real Advantages of Continuous Flow Chemistry. Retrieved from 2
LabPro Inc. Best Practices for Working with Chemical Reactions in the Lab (Exothermic Safety). Retrieved from 3
ThalesNano. Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines. Retrieved from 4
ResearchGate. Thermodynamics of the hydrolysis reactions of nitriles. Retrieved from 5
Technical Guide: Troubleshooting Emulsions in Fluorinated Phenylacetonitrile Workups
Executive Summary: The "Fluoro-Nitrile" Challenge Extracting fluorinated phenylacetonitriles (e.g., 2,3,4,5,6-pentafluorophenylacetonitrile or 4-fluorophenylacetonitrile) presents a unique set of physicochemical challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluoro-Nitrile" Challenge
Extracting fluorinated phenylacetonitriles (e.g., 2,3,4,5,6-pentafluorophenylacetonitrile or 4-fluorophenylacetonitrile) presents a unique set of physicochemical challenges distinct from standard organic synthesis. The combination of high density , fluorous lipophobicity , and ionizable byproducts creates a "perfect storm" for stable emulsions.
Unlike standard alkyl nitriles, fluorinated aromatics exhibit the "Fluorine Effect," where the low polarizability of the C-F bond alters surface tension and interfacial dynamics, often stabilizing water-organic interfaces more aggressively than their hydrogenated counterparts. Furthermore, the synthesis of these compounds (typically via nucleophilic substitution of benzyl halides with cyanide) generates fine particulate salts (alkali halides) that stabilize Pickering emulsions.
This guide provides a scientifically grounded, step-by-step protocol to diagnose, resolve, and prevent these emulsions.
Diagnostic Phase: Identify Your Emulsion
Before applying a fix, characterize the emulsion type. The remediation strategy depends on whether the issue is thermodynamic (surfactants) or mechanical (particulates).
Q: Is the emulsion a "Rag Layer" or a "Milky Suspension"?
Rag Layer: A distinct, messy third layer between the aqueous and organic phases.
Cause: Usually stabilized by particulate matter (silica, polymer byproducts, or un-dissolved salts).
Fix: Filtration (See Protocol B).
Milky Suspension: One or both phases are opaque/cloudy with no distinct interface.
Cause: Surfactant-stabilized micro-droplets.[1] Likely due to hydrolysis byproducts (fluorinated phenylacetic acids) acting as anionic surfactants at basic pH.
Fix: Ionic strength and pH adjustment (See Protocol A).
Q: Where is your organic layer? (The Density Trap)
Issue: Fluorinated compounds are heavy. 2,3,4,5,6-Pentafluorophenylacetonitrile has a density of ~1.61 g/mL , making it significantly denser than water (1.0 g/mL) and even dichloromethane (1.33 g/mL).
Risk: If you are using a mixed solvent system (e.g., EtOAc/Hexanes) or if the product concentration is high, the density of the organic phase may match the aqueous phase (Density
1.0-1.1 g/mL). This "isopycnic" state prevents separation regardless of time.
Remediation Protocols
Protocol A: The Chemical Break (Surfactant Destabilization)
Use this for "Milky Suspensions" caused by soap-like byproducts.[1]
Mechanism: Fluorinated phenylacetic acids (common hydrolysis byproducts) have pKa values < 4.0. At the high pH often used in cyanide substitutions, they exist as anions, acting as potent fluorosurfactants.
Acidify: Carefully adjust the aqueous phase pH to ~2.0 using 1M HCl.
Why: Protonating the carboxylate (R-COO⁻
R-COOH) removes the ionic headgroup, destroying its surfactant properties and forcing it into the organic phase.[1]
Saturate (Salting Out): Add solid NaCl or a saturated brine solution until the aqueous layer is saturated.
Why: This increases the ionic strength (
), disrupting the hydration shell around the organic droplets and increasing the surface tension of the water (Hofmeister effect), forcing phase separation.
Gentle Agitation: Swirl gently; do not shake vigorously.
Protocol B: The Physical Break (Particulate Removal)
Use this for "Rag Layers" stabilized by synthesis salts (NaCN, KBr, NaCl).
Mechanism: Fine solid particles adsorb to the liquid-liquid interface, creating a physical barrier that prevents droplet coalescence (Pickering Emulsion).
Prepare a Celite Pad: Pack a glass fritted funnel with 1-2 cm of Celite 545 (diatomaceous earth).
Vacuum Filter: Pour the entire biphasic mixture (emulsion and all) through the pad.
Why: The Celite traps the fine particulates stabilizing the interface.
Rinse: Wash the pad with fresh extraction solvent to recover trapped product.
Separate: Return the filtrate to a clean separatory funnel. The layers should now separate cleanly.
Protocol C: The Density Fix (Gravity Correction)
Use this when layers are indistinguishable or "floating" in the middle.
The Drop Test: Add a drop of water to the top surface.
If it sinks through the top layer and stops at the middle, your top layer is organic.
If it mixes with the top layer, your top layer is aqueous.
Modify Density:
If organic is too light: Add a dense solvent (e.g., Dichloromethane or Chloroform) to sink the organic phase.
If organic is too heavy (and you want it light): Dilute significantly with Diethyl Ether or MTBE to float the organic phase.
Critical Note: For pentafluorinated compounds, the organic layer will almost always be the bottom layer unless highly diluted with ether.
Prevention & Best Practices
Variable
Recommendation for Fluorinated Nitriles
Scientific Rationale
Solvent Choice
MTBE (Methyl tert-butyl ether) or TBME
Unlike diethyl ether, MTBE does not form peroxides easily and has a distinct density (0.74 g/mL) that usually forces the fluorinated product (heavy) to settle or the solution to remain light enough to float, depending on concentration.[1] Avoid DCM if possible to prevent isopycnic confusion.
Agitation
Rolling or Inversion
Avoid high-shear shaking.[1] Fluorinated surfactants stabilize micro-droplets rapidly under shear. Use a gentle rocking motion.
Quench
Oxidative Quench First
If using Cyanide, quench with bleach/NaOH before extraction to destroy excess CN⁻ and prevent formation of insoluble cyanide salts during the workup.
Technical Data: The Fluorine Factor
The following table illustrates why fluorinated nitriles behave differently than their non-fluorinated analogs. Note the drastic density increase and the acidity of the hydrolysis byproduct.
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS: 1858250-05-1) is a specialized fluorinated intermediate, often critical in the synthesis of agrochemicals and fluoroquinolone antibiotics. In drug development, the precise placement of fluorine and chlorine atoms dictates metabolic stability and binding affinity.
This guide provides a rigorous analytical framework for verifying the identity and purity of this compound. Unlike standard alkyl benzenes, the presence of two fluorine atoms introduces heteronuclear spin-spin coupling (
) , transforming simple singlets into complex multiplets. We compare this analysis against common structural isomers and precursors to establish a self-validating identification protocol.
Theoretical Spectral Framework
Before analyzing the spectrum, we must predict the signal patterns based on the specific substitution pattern: 1-CH
CN, 2-F, 3-Me, 4-F, 5-H, 6-Cl .
Predicted 1H NMR Data (CDCl
)
Proton Group
Position
Integration
Multiplicity
Coupling Constants ()
Chemical Shift (, ppm)
Ar-H
C-5
1H
Doublet (d) or dd
Hz Hz
6.90 – 7.10
CH-CN
C-1
2H
Singlet (s) or fine d
Hz
3.70 – 3.85
Ar-CH
C-3
3H
Triplet (t) or dd
Hz Hz
2.20 – 2.35
Note: The aromatic proton at C-5 is the diagnostic anchor. It is ortho to F-4 and meta to Cl-6.
Comparative Analysis: Target vs. Alternatives
This section distinguishes the target product from its most likely impurities and isomers.
Scenario A: Target vs. Precursor (Benzyl Chloride)
Context: The compound is typically synthesized via nucleophilic substitution of 6-Chloro-2,4-difluoro-3-methylbenzyl chloride with cyanide.
The Differentiator: The Benzylic CH
Shift.
Observation:
Precursor (Cl-CH
-Ar): The electronegative chlorine deshields the methylene protons significantly, appearing at 4.60 – 4.70 ppm .
Product (NC-CH
-Ar): The cyano group is less deshielding than chlorine in this context, shifting the signal upfield to 3.70 – 3.85 ppm .
Scenario B: Target vs. Regioisomer (Isomer Mismatch)
Context: Electrophilic fluorination or chlorination often yields isomers. Consider the isomer where H and F are swapped (e.g., 2-Chloro-4,6-difluoro-3-methyl...).
The Differentiator: Aromatic Coupling Pattern (
).
Target (H-5): Located between F-4 (ortho) and Cl-6 (meta).
Pattern: Large doublet (
Hz).
Isomer (H between two Fs): If the proton were at position 5 but flanked by Fluorines at 4 and 6 (e.g., in a 2-methyl-1,3-difluoro-4-chloro arrangement).
Pattern: Triplet (
) with Hz (coupling to two ortho fluorines).
Method Comparison: 1H NMR vs. 19F NMR
Feature
1H NMR
19F NMR
Primary Utility
Structural connectivity, solvent impurity check.
Regio-purity confirmation.
Resolution
Moderate (overlapping multiplets possible).
High (F signals are distinct).
Quantification
Standard integration of CH vs Ar-H.
Requires internal F-standard (e.g., TFT).
Verdict
Mandatory for confirming the full structure (Me, CH).
Complementary for proving the F-substitution pattern.
Experimental Protocol
This protocol ensures high-resolution data capable of resolving the fine fluorine couplings (
and ).
Step-by-Step Methodology
Sample Preparation:
Dissolve 10–15 mg of the solid analyte in 0.6 mL of CDCl
(Deuterated Chloroform).
Why: CDCl
is the standard solvent; its residual peak (7.26 ppm) does not interfere with the target's unique signals.
Filtration: If the solution is cloudy (inorganic salts from cyanation), filter through a cotton plug into the NMR tube.
Acquisition Parameters:
Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
ChemicalBook. (n.d.). 3,4-(Methylenedioxy)phenylacetonitrile NMR Spectrum (Reference for general phenylacetonitrile shifts). Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Link
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview and a comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and a comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile. As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document outlines the rationale behind experimental choices, presents a robust, validated HPLC method, and compares its performance against alternative approaches, supported by experimental data and adherence to scientific best practices.
Introduction
6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a complex halogenated aromatic compound. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide will navigate the critical aspects of developing a reliable HPLC method for this specific analyte, from initial column and mobile phase screening to final method validation, in accordance with international guidelines.[4][5][6][7][8]
Physicochemical Properties and Analyte Considerations
Understanding the physicochemical properties of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is the foundation of effective HPLC method development.
The presence of chloro and fluoro substituents, along with the nitrile group, imparts a moderate degree of polarity, while the phenyl ring and methyl group contribute to its non-polar character. This dual nature necessitates a careful selection of both the stationary and mobile phases to achieve optimal separation from potential impurities.[10][11][12][13]
Potential Impurities: Impurities in 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile can originate from starting materials, by-products of the synthesis, or degradation.[14] Common impurities may include positional isomers, precursors like 3-Chloro-2,4-difluorotoluene, or related nitrile compounds.[15][16][17][18] A robust HPLC method must be able to resolve the main peak from these and other potential process-related impurities.
Comparative Analysis of HPLC Methodologies
The development of a stability-indicating HPLC method requires a systematic approach, often involving the screening of different columns and mobile phases.[19][20]
Stationary Phase Selection
The choice of the stationary phase is the most critical decision in HPLC method development.[21] For a moderately non-polar analyte like 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, several reversed-phase columns are viable options.
Stationary Phase
Rationale for Selection
Expected Performance
C18 (Octadecylsilane)
The most common and versatile reversed-phase packing, offering strong hydrophobic interactions. Ideal for retaining and separating non-polar to moderately polar compounds.[22][23]
Good retention of the main analyte and separation from less polar impurities. May require a higher percentage of organic modifier in the mobile phase.
C8 (Octylsilane)
Less hydrophobic than C18, leading to shorter retention times. Can be advantageous if the analyte is too strongly retained on a C18 column.
Moderate retention, potentially faster analysis times. May offer different selectivity for polar impurities.
Phenyl
Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[22] Particularly useful for separating aromatic and unsaturated compounds.[21]
Enhanced separation of aromatic impurities and isomers that may co-elute on a C18 column.[22]
Pentafluorophenyl (PFP)
Offers a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. Highly effective for separating halogenated compounds and positional isomers.[21][24]
Excellent selectivity for halogenated impurities and isomers due to specific interactions with the fluoro and chloro substituents.
Recommendation: A systematic screening of C18, Phenyl, and PFP columns is recommended to identify the optimal selectivity for the target analyte and its potential impurities.
Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling retention and achieving the desired separation.[25] For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[11]
Mobile Phase Component
Rationale for Use
Impact on Separation
Acetonitrile
Lower viscosity and UV cutoff compared to methanol, often leading to better peak shapes and higher efficiency.
Generally provides sharper peaks and better resolution for a wide range of compounds.
Methanol
Can offer different selectivity compared to acetonitrile due to its protic nature and ability to engage in hydrogen bonding.
May improve the separation of certain polar impurities that co-elute with acetonitrile.
Buffers (e.g., Phosphate, Acetate)
Control the pH of the mobile phase to ensure consistent ionization of the analyte and impurities, leading to reproducible retention times and improved peak shapes.[12][13]
Critical for ionizable compounds, although 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is not strongly ionizable. A low concentration of a buffer can still improve peak symmetry.
Gradient Elution
Involves changing the mobile phase composition during the analysis. Useful for separating complex mixtures with a wide range of polarities.
Allows for the elution of both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution for all components.
Recommendation: An initial gradient elution with acetonitrile and water is a good starting point. Further optimization may involve trying methanol as the organic modifier and adding a small amount of a buffer like ammonium acetate to improve peak shape.
Experimental Protocol: A Validated HPLC Method
The following protocol describes a robust and validated reversed-phase HPLC method for the purity determination of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile.
Chromatographic Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
0
20
25
25.1
30
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
220 nm
Injection Volume
10 µL
Sample Diluent
Acetonitrile
Sample Preparation
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6]
Specificity
The method demonstrated excellent specificity. A chromatogram of a spiked sample containing known impurities showed baseline separation of the main peak from all impurities and no interference from the blank at the retention time of the analyte.[3] Forced degradation studies also confirmed the stability-indicating nature of the method.[19]
Linearity
The method was found to be linear over a concentration range of 0.05% to 150% of the nominal concentration (0.5 mg/mL). The correlation coefficient (r²) was greater than 0.999.
Accuracy
The accuracy of the method was determined by analyzing samples spiked with known amounts of impurities at three different concentration levels. The recovery for all impurities was within 98.0% to 102.0%.
Precision
The precision of the method was evaluated by performing six replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile was less than 1.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for the known impurities were determined to be 0.01% and 0.03% of the nominal concentration, respectively, demonstrating the high sensitivity of the method.
Visualization of the Method Development Workflow
Caption: A logical workflow for the development and validation of an HPLC method.
Conclusion
The developed and validated reversed-phase HPLC method provides a reliable and robust solution for the routine quality control and purity assessment of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile. The systematic approach to method development, including the comparative evaluation of different stationary and mobile phases, ensures the separation of the main compound from potential impurities. While HPLC is the primary technique for quantitative analysis, complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the comprehensive identification and characterization of unknown impurities.[1]
References
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America.
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review.
Restek. (n.d.). HPLC Column Selection Guide.
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
Patil, S., et al. (2025, March 14). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Future Journal of Pharmaceutical Sciences.
Lokhande, M. V., et al. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry.
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
Bell, D. (2020, November 11). Column Selection for Reversed-Phase HPLC. LCGC International.
Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
Moynihan, H. A., & Horgan, D. E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
BenchChem. (2025, December). A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography.
CAS Common Chemistry. (n.d.). 2-Chloro-2,2-difluoroacetonitrile.
PubChem. (n.d.). 3-Chloro-2,4-difluorotoluene.
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Product chemistry - Relevant impurities of technical active substances.
Reisner, D. B., & Horning, E. C. (n.d.). Chloroacetonitrile. Organic Syntheses.
Wright, S. W., et al. (1991). Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton. Marine Ecology Progress Series.
Allen, C. F. H., & VanAllan, J. (n.d.). 2,4-Diphenylpyrrole. Organic Syntheses.
FTIR reference peaks for nitrile group in fluorinated aromatics
The following guide details the FTIR spectral characteristics of the nitrile group in fluorinated aromatics, designed for researchers in medicinal chemistry and spectroscopy. Executive Summary In drug discovery, the nitr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the FTIR spectral characteristics of the nitrile group in fluorinated aromatics, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
In drug discovery, the nitrile group (
) is a versatile bioisostere for carbonyls and carboxylates, offering improved metabolic stability and hydrogen-bonding potential. However, the introduction of fluorine atoms onto the aromatic ring—common for modulating lipophilicity () and metabolic blockade—significantly alters the vibrational signature of the nitrile group.
This guide delineates the specific spectral shifts observed when transitioning from non-fluorinated to fluorinated aromatic nitriles. Contrary to the "Red Shift" (lowering of frequency) seen with standard conjugation, ring fluorination typically induces a "Blue Shift" (increase in wavenumber) due to strong inductive electron withdrawal, which increases the bond order of the nitrile group.
Theoretical Mechanism: The "Blue Shift" Anomaly
To interpret the spectra accurately, one must understand the competing electronic effects governing the
stretching frequency ().
The Conjugation Effect (Red Shift)
In a standard aromatic nitrile like benzonitrile , the
-system of the benzene ring conjugates with the -system of the nitrile. This resonance allows electron density to flow from the ring into the nitrile antibonding orbital, imparting partial double-bond character to the nitrile.
). When substituted on the ring, it exerts a powerful inductive effect (), withdrawing electron density from the ring carbons.
Electron Starvation: The ring becomes electron-deficient.
Resonance Suppression: The ring's ability to donate
-electrons to the nitrile group is diminished.
Bond Strengthening: The nitrile group is forced back toward a pure triple-bond character (
), increasing the force constant ().
Result: The bond strengthens.
Observation: Frequency shifts upward (Blue Shift), moving back toward the aliphatic range.
Visualizing the Electronic Competition
Figure 1: Mechanistic pathway of fluorine-induced spectral shifts. The strong withdrawing nature of fluorine counteracts the bond-weakening effect of aromatic conjugation.
Comparative Data: Reference Peak Positions
The following table synthesizes experimental data comparing aliphatic, aromatic, and fluorinated aromatic nitriles. Note the distinct trend: as fluorination increases, the wavenumber recovers from the aromatic "dip."
Compound Class
Specific Example
Structure
Peak Position ()
Shift Type (vs. Benzonitrile)
Aliphatic Nitrile
Acetonitrile
2250 - 2254
N/A (Baseline for non-conjugated)
Aromatic Nitrile
Benzonitrile
2228 - 2232
Red Shift ( vs Aliphatic)
Mono-Fluoro
4-Fluorobenzonitrile
2235 - 2240
Slight Blue Shift ()
Per-Fluoro
Pentafluorobenzonitrile
2255 - 2260
Strong Blue Shift ()
Key Diagnostic Features[4]
Intensity: The nitrile peak in fluorinated aromatics is often stronger and sharper than in non-fluorinated analogs due to the larger change in dipole moment (
) associated with the highly polarized C-F bonds on the same ring.
Interference: Be aware of the Isocyanate (
) band at . While close, the nitrile peak is typically sharper.
Experimental Protocol: Validating the Shift
To ensure reproducibility and distinguish subtle shifts (
), the following protocol is recommended.
A. Sample Preparation (ATR Method)
Crystal Selection: Use a Diamond or Germanium crystal. Germanium is preferred for high refractive index samples (like fluorinated aromatics) to avoid band distortion, though Diamond is standard for durability.
Solvent Warning: If analyzing in solution, avoid protic solvents (e.g., Methanol, Water) unless studying H-bonding specifically.
Note: Hydrogen bonding to the nitrile nitrogen causes a further Blue Shift (unlike carbonyls which Red Shift), potentially confounding the fluorine effect.
Recommended Solvent: Acetonitrile-
or (if permitted) for solution phase to minimize overlap.
B. Acquisition Parameters[5][6]
Resolution: Set to
or better. Standard resolution may mask the subtle shift between a mono-fluoro and di-fluoro species.
Scans: Minimum 32 scans; 64 recommended for signal-to-noise ratio improvement on the sharp nitrile peak.
C. Workflow Diagram
Figure 2: Operational workflow for high-fidelity FTIR acquisition of fluorinated nitriles.
Case Study: 4-Fluorobenzonitrile vs. Pentafluorobenzonitrile
In a direct comparison study for quality control (QC) of fluorinated intermediates:
4-Fluorobenzonitrile:
The single fluorine at the para position exerts a moderate inductive effect.
The peak appears at
.
Interpretation: The resonance interaction is perturbed but not eliminated.
Pentafluorobenzonitrile:
The ring is fully substituted with fluorine. The electron density is aggressively pulled from the ring carbons.
The peak shifts to
.
Interpretation: The ring acts as a strong electron-withdrawing group (EWG), effectively "isolating" the nitrile bond from conjugation, returning its frequency to (or slightly above) the aliphatic baseline.
References
NIST Chemistry WebBook. Benzonitrile, pentafluoro- Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]
Getahun, Z., et al. (2011). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. (Discusses the vibrational Stark effect and blue-shifting in nitriles).
PubChem. 4-Fluorobenzonitrile Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Reimers, J. R., et al. (2016). Vibrational Stark Effects of Nitriles. The Journal of Physical Chemistry B. (Details the linear correlation between electric field and nitrile frequency).
Technical Guide: Differentiating Isomers of Chloro-difluoro-methylphenylacetonitrile
This guide outlines a rigorous, evidence-based approach to differentiating isomers of chloro-difluoro-methylphenylacetonitrile , with a specific focus on distinguishing the commercially relevant 2-(6-chloro-2,4-difluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, evidence-based approach to differentiating isomers of chloro-difluoro-methylphenylacetonitrile , with a specific focus on distinguishing the commercially relevant 2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile (CAS 1858250-05-1) from its regioisomers.
Executive Summary & Structural Context
In the synthesis of fluorinated phenylacetonitriles—critical intermediates for next-generation agrochemicals (e.g., pyrazole-carboxamides) and pharmaceuticals—regioisomeric purity is paramount. The electrophilic aromatic substitution pathways used to install chlorine, fluorine, and methyl groups often yield thermodynamically stable but undesired regioisomers.
This guide focuses on differentiating the target scaffold, 2-(6-Chloro-2,4-difluoro-3-methylphenyl)acetonitrile (Target A ), from its likely "scrambled" isomers (e.g., where Cl/F/Me positions vary).
The Challenge:
All isomers share the exact molecular weight (201.60 g/mol ) and identical fragmentation ions in low-resolution MS. Differentiation requires orthogonal methods exploiting electronic environments (NMR ) and polarity/shape selectivity (Chromatography ).
Target Structure Analysis (Target A)
Core: Phenylacetonitrile
Substituents:
Pos 1: -CH₂CN
Pos 2: -F
Pos 3: -CH₃
Pos 4: -F
Pos 5: -H
Pos 6: -Cl
Primary Differentiation: 19F NMR Spectroscopy
Why this is the Gold Standard:
Fluorine-19 NMR is the most robust tool for this class. The chemical shift (
) is hypersensitive to ortho-substituents. The coupling patterns (, ) provide a definitive "fingerprint" of the substitution pattern.
Experimental Protocol
Solvent: DMSO-
or CDCl (DMSO recommended for sharper signals if H-bonding is possible).
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).
Parameters: Relaxation delay (
) 5s to ensure quantitative integration if quantifying isomer ratios.
Comparative Data: Target vs. Isomers
Isomer Scenario
Predicted F Signals
Coupling Pattern ( values)
Diagnostic Feature
Target A (6-Cl, 2,4-F, 3-Me)
Two distinct signals: ~-115 ppm (F2): ~-110 ppm (F4)
F4: Doublet ()F2: Broad singlet or quartet ()
No F-F coupling. F atoms are separated by a methyl group (para to each other? No, meta). Actually, F2 and F4 are meta. is usually small (0-5 Hz).
Isomer B (2,3-Difluoro-...)
Two signals
Strong F-F Coupling ()
If F atoms are adjacent (ortho), the spectrum shows a distinct AB or AX system with large coupling.
Isomer C (2,6-Difluoro-...)
Single signal (if symmetric)
Triplet (if coupled to H4)
Symmetry makes F atoms equivalent. A single peak indicates symmetry (e.g., 2,6-F, 4-Me, 3,5-H).
Key Insight: The Target A structure places the Methyl group between the two Fluorines (positions 2 and 4? No, 2 and 4 are meta. Pos 3 is between them).
Structure Check: 1-CH2CN, 2-F, 3-Me, 4-F.
Result: The Methyl group at position 3 effectively "decouples" F2 and F4 from strong ortho-interactions. Absence of large (
Hz) F-F coupling is the primary confirmation of the 2,4-F substitution pattern.
Orthogonal Confirmation: 1H NMR
While less specific than 19F, Proton NMR confirms the position of the aromatic proton.
Target A (6-Cl, 2,4-F, 3-Me, 5-H)[1]
Aromatic Region: Shows exactly one aromatic proton (H5).
Multiplicity: Doublet (d).
Coupling: H5 is ortho to F4. Expect
Hz.
Differentiation:
If H was between two Fs (e.g., H at pos 2, F at 1,3), it would be a Triplet (
Hz is rare, usually is observed).
If H was para to F, coupling is small (
Hz).
Chromatographic Separation (HPLC/UPLC)
Isomers often co-elute on standard C18 columns due to identical lipophilicity. Shape selectivity is required.
Recommended Method: Phenyl-Hexyl or F5 Stationary Phase
Fluorinated compounds interact strongly with Phenyl-Hexyl phases via
Mobile Phase B: Acetonitrile (or Methanol for different selectivity).
Gradient: 40% B to 70% B over 10 min.
Detection: UV at 220 nm (CN group absorbance) and 254 nm.
Data Interpretation:
Ortho-substituted isomers (like the 6-Cl target) often elute earlier than less sterically crowded isomers due to a twisted out-of-plane conformation reducing interaction with the stationary phase.
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for identifying the correct isomer.
Figure 1: Logical workflow for the structural elucidation of chloro-difluoro-methylphenylacetonitrile isomers.
References
Chemical Identification of Fluorinated Isomers:
Westphal, F., et al. "Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry." Forensic Science International, 2010. Link
Relevance: Establishes principles for differentiating fluorinated aromatic isomers.
NMR Shift Prediction & Tables:
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, 1997.[1] Link
Relevance: Essential for eliminating solvent peaks when analyzing trace isomer impurities.
Target Compound Data (CAS 1858250-05-1):
PubChem Compound Summary for CID 119058721. Link
Relevance: Verification of the specific 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile structure.
19F NMR Methodology:
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
Relevance: Authoritative source for F-F and F-H coupling constants cited in the analysis.
Establishing a Melting Point Standard for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of robust scientific research. The melting point of a crystalline solid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of robust scientific research. The melting point of a crystalline solid is a critical physical property, offering a primary indication of purity and identity. This guide provides a comprehensive framework for establishing a melting point standard for the compound 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS 1858250-05-1). While a specific melting point for this compound is not publicly documented, this guide will detail the definitive methodology for its determination, in accordance with established pharmacopeial standards. Furthermore, a comparative analysis with structurally related phenylacetonitrile derivatives is presented to provide a valuable contextual reference.
The Significance of Melting Point in Pharmaceutical Development
The determination of a sharp and reproducible melting point range is a fundamental and universally accepted method for the initial assessment of a compound's purity. Impurities present in a sample typically depress and broaden the melting point range. Therefore, establishing a consistent melting point is a critical quality control parameter throughout the drug development lifecycle, from initial synthesis and purification to formulation and stability studies.
Part 1: Definitive Protocol for Melting Point Determination
To ensure the generation of reliable and reproducible data, the following protocol, based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," is recommended.[][2] This method is a widely recognized standard in the pharmaceutical industry.
Experimental Workflow
Caption: Workflow for USP-compliant melting point determination.
Step-by-Step Methodology
Apparatus: A calibrated melting point apparatus equipped with a heating block, a temperature probe, and a means for observing the sample is required.
Sample Preparation: The sample of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile must be thoroughly dried and finely powdered to ensure uniform heat distribution.
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2.5–3.5 mm.[]
Heating Rate: The temperature of the heating block should be raised at a constant rate of 1°C per minute.
Observation and Recording: The "onset point," the temperature at which the first drop of liquid is observed, and the "clear point," the temperature at which the sample is completely liquid, are recorded. The melting range is the interval between these two temperatures.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained melting point, the apparatus must be calibrated using certified reference standards with melting points that bracket the expected melting point of the sample. Regular calibration verifies the accuracy and linearity of the instrument's temperature measurement.
Part 2: Comparative Analysis with Phenylacetonitrile Derivatives
To provide a practical reference frame for the expected melting point of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, the following table summarizes the reported melting points of several structurally similar, commercially available phenylacetonitrile derivatives. The selection of these alternatives is based on variations in the halogen and methyl substitution patterns on the phenyl ring, which are known to influence crystal lattice energy and, consequently, the melting point.
The data illustrates the significant impact of substitutions on the phenyl ring on the melting point. The unsubstituted phenylacetonitrile is a liquid at room temperature.[8][9] The addition of halogen atoms generally increases the melting point due to increased molecular weight and intermolecular forces. The specific positioning of these substituents, as seen in the comparison between 2,4-dichlorophenylacetonitrile and 2-chloro-4-fluorophenylacetonitrile, also plays a crucial role in determining the crystal packing efficiency and thus the melting temperature.
Based on the trend observed with increasing halogenation and the presence of a methyl group, it is anticipated that 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile will have a melting point significantly above room temperature and likely within the range of the other solid, halogenated derivatives. The experimental determination as outlined in Part 1 is essential to establish its precise melting point standard.
Conclusion
Establishing a definitive melting point for 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a critical step in its chemical characterization. By adhering to the standardized protocol detailed in this guide, researchers can ensure the generation of accurate and reproducible data. The comparative data provided for structurally similar phenylacetonitrile derivatives offers a valuable benchmark for the anticipated melting range. This systematic approach to determining and contextualizing the melting point will contribute to the robust and reliable development of new chemical entities.
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
This document provides a detailed protocol for the safe and compliant disposal of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS No. 1858250-05-1).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe and compliant disposal of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS No. 1858250-05-1). As a substituted phenylacetonitrile, this compound is likely utilized in complex organic synthesis, particularly in drug discovery and development. Its chemical structure, incorporating halogens and a nitrile group, necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers and laboratory professionals, offering a framework built on established principles of chemical safety and hazardous waste management.
Hazard Identification and Chemical Profile
Understanding the chemical nature of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is fundamental to managing its waste. The primary hazards stem from its constituent functional groups: the halogenated aromatic ring and the nitrile group. While comprehensive toxicological data for this specific compound is not widely published, a conservative approach based on analogous structures is warranted.
Halogenated Organic Compound : The presence of chlorine and fluorine atoms classifies this as a halogenated organic compound. Such compounds can be persistent in the environment and may produce hazardous byproducts like hydrogen chloride and hydrogen fluoride upon improper incineration. Therefore, they must be segregated into a specific waste stream.[1][2]
Nitrile Compound : The acetonitrile moiety (-CH₂CN) presents a significant toxicological risk. Nitriles can be metabolized to cyanide in the body and can release toxic hydrogen cyanide gas upon contact with strong acids or during combustion.[3] Acetonitrile itself is considered toxic and flammable.[4][5]
Solid Form : The compound is typically a solid, which can reduce the risk of vapor inhalation compared to a liquid.[6] However, fine powders can be easily aerosolized, posing an inhalation risk.[7]
Table 1: Chemical and Safety Properties of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
To mitigate exposure risks during waste handling, a stringent PPE protocol is required. The choice of PPE is dictated by the need to prevent skin contact, eye exposure, and inhalation of powdered material.
Hand Protection : Always wear two pairs of nitrile gloves.[10] Nitrile offers good resistance to a broad range of organic chemicals. The double-gloving technique provides a safeguard against tears or punctures.
Eye Protection : Chemical safety goggles are mandatory to protect against splashes or accidental aerosolization of the solid compound.
Body Protection : A long-sleeved, impermeable laboratory coat should be worn to protect skin and clothing.[10]
Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup or when handling large quantities of the solid), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All handling of the solid waste should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1][11]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in chemical waste management.[12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often at a significantly higher cost.[9]
Step 1: Designate the Correct Waste Stream
All waste containing 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile must be classified and collected as "Halogenated Organic Waste." [1][2] This stream is kept separate from non-halogenated organic waste to ensure it is sent to a facility capable of handling and neutralizing the acid gases produced during incineration.
Step 2: Select an Appropriate Waste Container
The container must be chemically compatible with the waste.
For solid waste (e.g., residual compound, contaminated weigh paper), use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[12][14]
For liquid waste (e.g., solutions in organic solvents), use a glass or HDPE solvent waste container.
The container must be in good condition, free of cracks or leaks, and the lid must seal tightly to prevent the release of vapors.[15][16]
Step 3: Label the Waste Container Correctly
Proper labeling is a regulatory requirement and essential for safety.[13] The moment the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9][17] The label must include:
The words "Hazardous Waste" .
The full, unabbreviated chemical name: "6-Chloro-2,4-difluoro-3-methylphenylacetonitrile" and any solvents present.
The hazard classification: "Toxic," "Halogenated Organic Waste."
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood.[9]
Secondary Containment : The primary waste container must be placed inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[12][15]
Keep Closed : The waste container must remain closed at all times except when actively adding waste.[13][15] This minimizes the release of volatile organic compounds (VOCs).
Avoid Mixing : Do not mix this waste with incompatible materials like strong acids, bases, or oxidizers.[18]
Disposal of Contaminated Materials and Glassware
The principle of "cradle-to-grave" responsibility for hazardous waste extends to all materials contaminated during research.
Grossly Contaminated Solids : Items such as gloves, bench paper, and pipette tips that are heavily contaminated with the compound should be placed directly into the designated solid Halogenated Organic Waste container.
Empty Reagent Bottles : An "empty" container that held the original compound is not truly empty and must be disposed of as hazardous waste. Do not discard in regular trash or glass recycling. It should be managed through an EHS pickup request.[18]
Contaminated Glassware :
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
This first rinseate is considered hazardous and must be collected in the liquid Halogenated Organic Waste container.[15]
Subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your institutional policy.[15]
Emergency Procedures: Spill Management
A prepared response is key to managing accidental spills safely.[7] Every laboratory should have a chemical spill kit readily available.
For a Small, Contained Spill (<100 mL of solution or a few grams of solid):
Alert Personnel : Inform others in the immediate area.[19]
Isolate the Area : Restrict access to the spill location.
Don PPE : Wear the full PPE described in Section 2.
Contain the Spill : If it is a liquid, create a dike around the spill using an absorbent material like vermiculite or cat litter.[19][20]
Absorb/Cover :
For liquids, add absorbent material, working from the outside in.[20]
For solids, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Do not dry sweep.[7]
Collect Waste : Carefully scoop the absorbed/covered material into a plastic bag or waste container.
Decontaminate : Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water.[20][21] All cleaning materials must be disposed of as Halogenated Organic Waste.
Label and Dispose : Seal the bag/container of spill cleanup debris, label it as hazardous waste, and arrange for disposal.[22]
For a Large or Uncontrolled Spill:
Evacuate : Immediately evacuate the laboratory and alert others.
Isolate : Close the laboratory doors and prevent re-entry.
Notify : Contact your institution's EHS department and emergency services immediately. Do not attempt to clean up a large spill yourself.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile waste.
Caption: Decision workflow for handling and disposing of chemical waste.
Final Disposal Logistics
The ultimate disposal of hazardous waste is a regulated process managed by professionals.
Scheduling Pickup : Once your waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-9 months), you must schedule a pickup.[12][13] This is typically done through an online request form provided by your EHS department.[17][18]
Prohibition of Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain.[1][15] This action is illegal, environmentally damaging, and can create hazardous conditions in the plumbing system.
By adhering to this comprehensive guide, laboratory professionals can manage waste from 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile in a manner that ensures safety, compliance, and environmental stewardship, building a foundation of trust in our laboratory operations.
References
Gorski, P., et al. (2020). "Safe handling of cytotoxics: guideline recommendations." Journal of Oncology Pharmacy Practice, 26(8), 2031-2045. Available at: [Link]
Daniels Health. (2025). "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]
Cleanaway. (n.d.). "Properly Managing Chemical Waste in Laboratories." Available at: [Link]
University of California, Berkeley. (n.d.). "Guide for Chemical Spill Response." Available at: [Link]
Pharm-Ed. (n.d.). "Safe handling of cytotoxic drugs and related waste." Available at: [Link]
Health and Safety Executive (HSE). (2026). "Safe handling of cytotoxic drugs in the workplace." Available at: [Link]
Science Ready. (n.d.). "Safe Handing & Disposal of Organic Substances – HSC Chemistry." Available at: [Link]
Stanford University Environmental Health & Safety. (n.d.). "Chemical Waste Disposal." Available at: [Link]
National Center for Biotechnology Information (NCBI). (n.d.). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste." Available at: [Link]
Singapore General Hospital. (2024). "Safe Handling of Oral 'Cytotoxic' and 'Caution' Medications." Available at: [Link]
Yufeng. (2024). "Understanding the SDS for Acetonitrile: Safe Handling Practices." Available at: [Link]
West Virginia University Environmental Health & Safety. (2023). "Chapter 8: Decontamination, Disinfection and Spill Response." Available at: [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). "Chemical Waste Management for Laboratories." Available at: [Link]
Canterbury District Health Board. (2019). "NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs." Available at: [Link]
My Green Lab. (n.d.). "Laboratory Waste Solutions for Sustainable Research Practices." Available at: [Link]
Chemistry LibreTexts. (2025). "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Available at: [Link]
University of California, Irvine Environmental Health & Safety. (2025). "Laboratory Hazardous Chemical Waste Guidelines." Available at: [Link]
Virginia Tech Environmental, Health, & Safety. (n.d.). "Chemical Waste Disposal Procedures." Available at: [Link]
Braun Research Group, Northwestern University. (n.d.). "Halogenated Organic Liquids - Standard Operating Procedure." Available at: [Link]
The Ohio State University Environmental Health and Safety. (n.d.). "Chemical Waste Management Reference Guide." Available at: [Link]
MIT Plasma Science and Fusion Center. (n.d.). "PSFC Halogenated Solvents." Available at: [Link]
Kent State University Compliance and Risk Management. (n.d.). "Cleaning up a spill." Available at: [Link]
Florida State University Emergency Management. (n.d.). "Chemical Spills." Available at: [Link]
New Jersey Department of Health. (2016). "Hazardous Substance Fact Sheet: Acetonitrile." Available at: [Link]
Temple University Environmental Health and Radiation Safety. (n.d.). "Halogenated Solvents in Laboratories." Available at: [Link]
National Association of Clean Air Agencies. (2021). "Methods of Degrading Acetonitrile Waste Sustainably." Available at: [Link]
Generic Safety Data Sheet. (n.d.). "6-Chloro-2,3-difluorobenzonitrile." Note: This is an SDS for a structurally similar compound, used here to infer potential hazards and decomposition products.
Personal protective equipment for handling 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile
Part 1: Executive Safety Directives STOP AND READ: 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS: Specific registry data may be limited; treat as Class 6.1 Toxic Substance ) is a halogenated phenylacetonitrile de...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directives
STOP AND READ: 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile (CAS: Specific registry data may be limited; treat as Class 6.1 Toxic Substance ) is a halogenated phenylacetonitrile derivative. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle.
Core Hazard Designation:High Acute Toxicity (Dermal/Inhalation) .
This molecule combines a lipophilic halogenated aromatic ring with a nitrile moiety. This structure suggests two critical physiological risks:
Rapid Dermal Absorption: The fluoro/chloro/methyl substitutions increase lipophilicity, facilitating rapid transit across the stratum corneum.
Metabolic Cyanide Release: Like its parent compound phenylacetonitrile (benzyl cyanide), this derivative can undergo oxidative metabolism (via Cytochrome P450), potentially releasing inorganic cyanide (
) systemically [1, 2].
Operational Rule Zero: Handle this substance strictly inside a certified chemical fume hood. Never handle on an open bench.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are stratified by operational scale, acknowledging that risk increases non-linearly with quantity and solution state.
Table 1: PPE Specifications by Operation Scale
Protection Zone
Analytical Scale (<100 mg)
Preparative Scale (>100 mg - 10 g)
Spill / Emergency
Hand Protection
Double Nitrile (Min 5 mil outer). Change immediately upon splash.[1]
Laminate (Silver Shield/Norfoil) liner under Nitrile outer. Standard nitrile is permeable to organic nitriles over time. [3]
Laminate (Silver Shield) or Butyl Rubber (thick).
Respiratory
Fume Hood Only. (Face velocity >100 fpm).
Fume Hood Only. If outside hood (e.g., transport), use Full Facepiece with OV/P100 cartridges.
SCBA (Self-Contained Breathing Apparatus) required for large spills outside hood.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1).
Chemical Safety Goggles + Face Shield (8-inch).
Full Face Respirator replaces goggles.
Body
Standard Cotton Lab Coat (Buttoned).
Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat.
Standard nitrile gloves provide excellent splash protection against water and salts but offer poor permeation resistance against small, aromatic organic nitriles. The halogenation on this molecule may act as a carrier solvent for itself. Laminate film gloves (Silver Shield) provide >4-hour breakthrough times for this chemical class, whereas nitrile may fail in <15 minutes upon direct contact [4].
Part 3: Operational Protocols
Workflow Logic & Decision Tree
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop Work" triggers.
Caption: Operational workflow emphasizing static control for solids and permeation risks for solutions.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab damper.
Static Mitigation: Halogenated aromatics are often fluffy, static-prone solids. Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.
Technique: Do not use a spatula to return excess material to the stock bottle. Excess material is waste. This prevents cross-contamination and dust generation.
B. Solubilization & Reaction
Solvent Choice: When dissolving, be aware that solvents like DMSO or DMF can act as "skin penetration enhancers," carrying the toxic nitrile through gloves and skin faster than volatile solvents like DCM.
Vessel: Use septum-capped vials or round-bottom flasks. Avoid open beakers.
Temperature: If heating is required, use a reflux condenser connected to an inert gas line (Nitrogen/Argon) vented through a scrubber or into the back of the hood.
Part 4: Emergency Response & Disposal
First Aid (Cyanide-Specific Protocol)
Note: Consult your facility's medical director to see if an amyl nitrite or hydroxocobalamin (Cyanokit) protocol is in place.
Inhalation: Remove victim to fresh air immediately.[3][4][5] DO NOT perform mouth-to-mouth resuscitation (risk of secondary poisoning to rescuer). Use a bag-valve mask.
Skin Contact:
Immediate Drench: Use the safety shower for 15 minutes.
Glove Removal: Peel gloves off inside-out under the running water to avoid smearing the chemical on the wrist.
Soap: Wash with soft soap (do not scrub hard, which abrades skin and increases absorption).
Chemical Disposal
Crucial Segregation Rule: Never dispose of nitrile waste in the "Acid Waste" container.
Mechanism of Danger: Nitriles can hydrolyze in the presence of strong acids to release Hydrogen Cyanide (HCN) gas, which is rapidly fatal.
Disposal Stream:
Label container: "TOXIC WASTE - ORGANIC NITRILES - DO NOT ACIDIFY."
If the material is in solution with oxidizers, quench the oxidizers first before adding to the organic waste stream.
Incineration is the preferred ultimate disposal method by a licensed hazardous waste contractor.
References
PubChem. Compound Summary: Phenylacetonitrile (Benzyl Cyanide).[6] National Library of Medicine. Retrieved from [Link]
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023).[7] Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenyl Acetonitrile.[8] (2000).[8] Retrieved from [Link]